Cdc7-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-methyl-2-pyridin-4-yl-12-oxa-3-thia-6-azatricyclo[6.4.1.04,13]trideca-1,4(13),7-trien-5-one |
InChI |
InChI=1S/C16H14N2O2S/c1-9-11-3-2-8-20-13-12(11)15(16(19)18-9)21-14(13)10-4-6-17-7-5-10/h4-7H,2-3,8H2,1H3,(H,18,19) |
InChI Key |
HJLSSFDPYVHZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCOC3=C(SC(=C23)C(=O)N1)C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Target: A Technical Guide to Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular target of Cdc7-IN-12, a potent kinase inhibitor. The document outlines the biochemical and cellular activities of the inhibitor, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
The Cellular Target of this compound: Cell Division Cycle 7 (CDC7) Kinase
The primary cellular target of this compound is Cell Division Cycle 7 (CDC7) kinase , a serine/threonine kinase essential for the regulation of the cell cycle, particularly the initiation of DNA replication.[1][2] CDC7 forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to form the Dbf4-dependent kinase (DDK).[2][3] This complex plays a crucial role in the G1/S phase transition by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[2][4][5][6][7] Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[6][8]
Due to its critical role in DNA replication and its frequent overexpression in various cancer types, CDC7 has emerged as a promising target for anticancer therapies.[2][3][9] Inhibition of CDC7 leads to the stalling of replication forks, induction of DNA damage, and ultimately, apoptotic cell death, particularly in cancer cells that often have compromised cell cycle checkpoints.[9]
Quantitative Data for this compound
This compound is a highly potent inhibitor of CDC7 kinase. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (CDC7) | <1 nM | Purified enzyme | [10] |
| Antiproliferative IC50 | 100-1000 nM | COLO205 cells | [10] |
Signaling Pathway of CDC7
The DDK complex (CDC7/Dbf4) is a key regulator of the initiation of DNA replication. The following diagram illustrates its central role in the cell cycle.
Caption: CDC7/Dbf4 (DDK) signaling pathway in DNA replication initiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of CDC7 inhibitors like this compound.
In Vitro CDC7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme
-
Substrate (e.g., synthetic peptide derived from MCM2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound (this compound) or vehicle (DMSO)
-
Substrate solution
-
ATP solution
-
-
Initiate Reaction: Add the diluted CDC7/Dbf4 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro CDC7 kinase inhibition assay.
Cellular Inhibition of MCM2 Phosphorylation (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of the endogenous CDC7 substrate, MCM2, in a cellular context.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser53), anti-total-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-MCM2, total MCM2, and the loading control. Normalize the phospho-MCM2 signal to total MCM2 and the loading control to determine the extent of inhibition.
Caption: Workflow for Western blot analysis of MCM2 phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein detection (e.g., Western blot setup or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDC7 protein at each temperature using a suitable detection method (e.g., Western blot).
-
Data Analysis: Plot the amount of soluble CDC7 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent and selective inhibitor of CDC7 kinase, a critical regulator of DNA replication. By targeting CDC7, this compound effectively blocks the initiation of DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other CDC7 inhibitors, aiding in the development of novel cancer therapeutics.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 7. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule Articles | Smolecule [smolecule.com]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
The Discovery and Synthesis of Cdc7-IN-12: A Potent Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a key component of the DNA damage response. Its overexpression in a variety of human cancers has made it an attractive target for the development of novel anticancer therapeutics. This technical guide details the discovery and synthesis of Cdc7-IN-12, a potent and selective inhibitor of Cdc7 kinase. We provide a comprehensive overview of its biological activity, the experimental protocols used for its characterization, and a plausible synthetic route based on related compounds. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S phase transition.[1][2] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the replicative helicase essential for unwinding DNA at replication origins.[3][4] This phosphorylation event is a prerequisite for the initiation of DNA synthesis.[3] Given that uncontrolled proliferation is a hallmark of cancer, and that this process is heavily reliant on DNA replication, inhibiting Cdc7 presents a promising therapeutic strategy.[2] Numerous studies have shown that depletion or inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, while having a lesser effect on normal cells.[5]
Discovery of this compound
This compound, also referred to as "compound 1" in patent literature, was identified as a potent inhibitor of Cdc7 kinase through targeted drug discovery efforts. Its discovery is detailed in the patent application WO2022055963A1, titled "Heterocyclic pericondensed cdc7 kinase inhibitors for the treatment of cancer".[6] This patent discloses a series of heterocyclic compounds, including this compound, designed to inhibit Cdc7 for the treatment of proliferative diseases. The identification of this compound likely stemmed from a high-throughput screening campaign followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
Biological Activity of this compound
This compound has demonstrated potent inhibitory activity against its target kinase and significant anti-proliferative effects in cancer cell lines. The key quantitative data for its biological activity are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line |
| Biochemical Assay | IC50 | <1 nM | - |
| Cellular Assay | IC50 | 100-1000 nM | COLO205 |
Table 1: Biological Activity of this compound
The sub-nanomolar IC50 in a biochemical assay indicates a very high affinity of this compound for the Cdc7 kinase. The anti-proliferative activity in the COLO205 human colon cancer cell line confirms that the compound can effectively engage its target in a cellular context and elicit a biological response.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key experiments used to characterize the activity of this compound.
In Vitro Cdc7 Kinase Assay
This protocol is a representative method for determining the in vitro potency of an inhibitor against Cdc7 kinase, often using a luminescence-based readout that measures ATP consumption.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from a known Cdc7 substrate like MCM2)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the Cdc7/Dbf4 enzyme and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, and then adding a second reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (COLO205)
This protocol describes a method to assess the anti-proliferative effect of this compound on the COLO205 colon cancer cell line, for example, using an AlamarBlue or MTT assay.[7][8]
Materials:
-
COLO205 cells
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
This compound dissolved in DMSO
-
AlamarBlue or MTT reagent
-
96-well clear or black-walled cell culture plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed COLO205 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of AlamarBlue reagent (or 20 µL of MTT solution) to each well and incubate for a further 2-4 hours.[7]
-
Measure the fluorescence (for AlamarBlue) or absorbance (for MTT after solubilizing the formazan crystals) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the viability against the logarithm of the inhibitor concentration.
Synthesis of this compound
The detailed synthetic route for this compound is described in the patent WO2022055963A1.[6] While the exact, step-by-step procedure for this compound (referred to as compound 1) is proprietary, a general synthetic scheme for this class of heterocyclic pericondensed compounds can be inferred from the examples provided in the patent. The synthesis would likely involve a multi-step sequence to construct the complex heterocyclic core, followed by functionalization to introduce the various substituents.
Visualizations
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Role of Cdc7 in DNA replication initiation and the inhibitory action of this compound.
Kinase Inhibitor Discovery Workflow
The diagram below outlines a typical workflow for the discovery of a kinase inhibitor like this compound.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound is a highly potent inhibitor of Cdc7 kinase with demonstrated anti-proliferative activity in a cancer cell line. Its discovery adds to the growing arsenal of targeted therapies being investigated for the treatment of cancer. The information provided in this guide, including the detailed experimental protocols and conceptual diagrams, should serve as a valuable starting point for researchers interested in the further investigation of this compound or the development of other Cdc7 inhibitors. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for clinical development.
References
- 1. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-associated FBXW7 loss is synthetic lethal with pharmacological targeting of CDC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
The Role of Cdc7-IN-12 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and, as such, represents a key target in oncology drug discovery. Overexpression of Cdc7 is a common feature in a wide range of human cancers, correlating with increased proliferation and poor prognosis. Cdc7-IN-12 is a potent and selective inhibitor of Cdc7 kinase, demonstrating significant promise as a tool for cancer research and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cell cycle regulation. Detailed experimental protocols for the evaluation of this compound and a summary of its known quantitative data are presented to facilitate further research and development in this area.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex (pre-RC). This phosphorylation event is essential for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis. The activity of Cdc7 is tightly regulated by its association with its regulatory subunit, Dbf4 (dumb-bell forming 4), also known as ASK (activator of S-phase kinase). The Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is the active form of the enzyme.
Given its essential role in DNA replication, inhibition of Cdc7 kinase activity presents a compelling strategy for targeting rapidly proliferating cancer cells, which are highly dependent on efficient DNA synthesis for their survival.
This compound: A Potent Inhibitor of Cdc7 Kinase
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Cdc7 kinase. By competing with ATP, this compound effectively blocks the kinase activity of the Cdc7-Dbf4 complex, thereby preventing the phosphorylation of its downstream targets, most notably the MCM complex. This inhibition leads to a failure to initiate DNA replication, resulting in cell cycle arrest and, ultimately, apoptosis in cancer cells.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, highlighting its potency and cellular activity.
| Parameter | Value | Cell Line |
| IC50 (Cdc7 Kinase) | <1 nM | N/A |
| Antiproliferative IC50 | 100-1000 nM | COLO205 |
Table 1: Quantitative analysis of this compound's inhibitory activities. This data underscores the high potency of this compound at the enzymatic level and its efficacy in a cellular context.
Signaling Pathways and Experimental Workflows
Cdc7 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the Cdc7-Dbf4 complex in the initiation of DNA replication and the mechanism of action of this compound.
Caption: Cdc7-Dbf4 mediated initiation of DNA replication and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for characterizing the in vitro and cellular effects of this compound.
Caption: A standard workflow for the preclinical evaluation of a Cdc7 inhibitor.
Logical Relationship of Cdc7 Inhibition
The following diagram illustrates the logical cascade of events following the inhibition of Cdc7 by this compound.
Caption: The downstream cellular consequences of Cdc7 inhibition by this compound.
Detailed Experimental Protocols
The following are detailed protocols for key assays used to characterize Cdc7 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro Cdc7 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 peptide substrate (or full-length MCM2 protein)
-
ATP, [γ-32P]ATP
-
This compound (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a reaction tube, combine the kinase reaction buffer, Cdc7/Dbf4 kinase, and the MCM2 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
Objective: To determine the antiproliferative IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phospho-MCM2
Objective: To assess the in-cell target engagement of this compound by measuring the phosphorylation status of MCM2.
Materials:
-
Cancer cell line
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-MCM2.
Conclusion
This compound is a highly potent inhibitor of Cdc7 kinase with clear antiproliferative effects in cancer cells. Its mechanism of action, centered on the inhibition of DNA replication initiation, makes it a valuable tool for studying the intricacies of cell cycle control and a promising candidate for further development as an anticancer therapeutic. The data and protocols provided in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and execution of experiments aimed at further elucidating the role of Cdc7 in normal and pathological cell proliferation and advancing the development of novel cancer therapies.
The Role of Cdc7-IN-12 in the Inhibition of DNA Replication Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer therapeutics. This technical guide delves into the core of Cdc7's function and the inhibitory effects of compounds like Cdc7-IN-12. While specific public data on this compound is limited, this document provides a comprehensive overview of the mechanism of action of potent Cdc7 inhibitors, utilizing data from well-characterized molecules as surrogates. We will explore the quantitative biochemical and cellular data, detailed experimental protocols, and the underlying signaling pathways, offering a robust resource for researchers in oncology and cell cycle biology.
Introduction to Cdc7 Kinase and its Role in DNA Replication
Cdc7 is a serine/threonine kinase that plays an indispensable role in the G1/S transition of the cell cycle.[1][2] Its primary function is to trigger the initiation of DNA replication at numerous origins throughout the genome.[3] The catalytic activity of Cdc7 is dependent on its regulatory subunit, Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex.[1][2]
The initiation of DNA replication is a tightly regulated process. It begins with the assembly of the pre-replicative complex (pre-RC) at replication origins during the G1 phase. A key component of the pre-RC is the minichromosome maintenance (MCM) protein complex (Mcm2-7), a helicase essential for unwinding the DNA double helix.[4] The DDK complex directly phosphorylates multiple subunits of the MCM complex, which is a crucial step for the recruitment of other replication factors and the subsequent activation of the MCM helicase.[1][5] This activation leads to the unwinding of DNA and the start of DNA synthesis.[6][7] Given its pivotal role, inhibition of Cdc7 presents a strategic approach to halt DNA replication and, consequently, the proliferation of rapidly dividing cancer cells.[4]
This compound and Other Potent Cdc7 Inhibitors
This compound is a potent inhibitor of Cdc7 kinase.[8] While detailed studies on this compound are not widely available in peer-reviewed literature, vendor information indicates a high biochemical potency. To provide a comprehensive understanding of the effects of such inhibitors, this guide incorporates data from extensively studied Cdc7 inhibitors like PHA-767491 and XL413. These compounds serve as valuable models for understanding the cellular and biochemical consequences of potent Cdc7 inhibition.
Quantitative Data on Cdc7 Inhibitors
The following table summarizes the inhibitory activities of this compound and other representative Cdc7 inhibitors. This data is crucial for comparing the potency and cellular efficacy of these compounds.
| Compound | Target | IC50 (Biochemical) | IC50 (Cell-based, Antiproliferative) | Cell Line | Reference |
| This compound | Cdc7 | <1 nM | 100-1000 nM | COLO205 | [8] |
| PHA-767491 | Cdc7/CDK9 | 10 nM (Cdc7) | 0.64 µM | HCC1954 | [9] |
| 34 nM (CDK9) | 1.3 µM | Colo-205 | [9] | ||
| XL413 | Cdc7 | ~10 nM | 1.1 µM | Colo-205 | [9] |
| 22.9 µM | HCC1954 | [9] |
Note: IC50 values can vary depending on the specific assay conditions. The provided data serves as a comparative reference.
Signaling Pathways and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of the Cdc7/Dbf4 (DDK) complex in initiating DNA replication and how inhibitors like this compound intervene in this process.
Caption: Cdc7/Dbf4 (DDK) signaling pathway for DNA replication initiation and its inhibition.
Experimental Workflow for Evaluating Cdc7 Inhibitors
This diagram outlines a typical experimental workflow to assess the efficacy and mechanism of action of a Cdc7 inhibitor.
Caption: Experimental workflow for evaluating the effects of a Cdc7 inhibitor.
Detailed Experimental Protocols
In Vitro Cdc7 Kinase Assay
Objective: To determine the biochemical potency (IC50) of an inhibitor against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a peptide substrate
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels and autoradiography equipment or ADP-Glo™ Kinase Assay kit (Promega)
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant Cdc7/Dbf4 complex, and the substrate.
-
Add the test inhibitor at various concentrations (final DMSO concentration should be ≤1%).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity, following the manufacturer's protocol.
Western Blot for Mcm2 Phosphorylation
Objective: To assess the in-cell inhibition of Cdc7 activity by measuring the phosphorylation of its downstream target, Mcm2.
Materials:
-
Cancer cell line (e.g., COLO205, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Mcm2 (Ser53), anti-total-Mcm2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Mcm2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total Mcm2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Cdc7 inhibition on cell cycle progression.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Propidium iodide (PI) or DAPI staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test inhibitor as described for the Western blot protocol.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is expected upon Cdc7 inhibition.
Conclusion
Inhibitors of Cdc7 kinase, such as this compound, represent a promising class of anti-cancer agents due to their targeted disruption of DNA replication initiation.[7] This guide provides a foundational understanding of the mechanism of action of these inhibitors, supported by quantitative data from well-studied analogues. The detailed experimental protocols and pathway diagrams offer practical resources for researchers aiming to investigate the effects of Cdc7 inhibitors in their own experimental systems. Further research into specific inhibitors like this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA replication in vertebrates requires a homolog of the Cdc7 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cdc7-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cdc7-IN-12, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document details the biochemical and cellular activities of the compound, outlines comprehensive experimental protocols for its evaluation, and illustrates key signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data for the in vitro characterization of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | <1 nM | Recombinant Human Cdc7/Dbf4 Kinase Assay | [1][2] |
| Cellular Antiproliferative IC50 | 100-1000 nM | COLO205 cells | [1][2] |
Table 1: Biochemical and Cellular Activity of this compound. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or cell proliferation.
Signaling Pathway and Mechanism of Action
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replicative complex (pre-RC). This phosphorylation event is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[3] By inhibiting Cdc7, this compound blocks this essential step, leading to cell cycle arrest and the induction of apoptosis in cancer cells, which are often highly dependent on efficient DNA replication for their rapid proliferation.[4]
Figure 1: The Cdc7 signaling pathway in DNA replication initiation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on established methods for evaluating Cdc7 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the Cdc7/Dbf4 enzyme, MCM2 substrate, and the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the biochemical Cdc7 kinase inhibition assay.
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
COLO205 human colorectal adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
Procedure:
-
Seed COLO205 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. dot | Graphviz [graphviz.org]
Unveiling Cdc7-IN-12: A Technical Deep Dive into a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding Cdc7-IN-12, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document details the core invention, quantitative biological data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Intellectual Property: The Genesis of this compound
This compound is disclosed in the patent application WO2022055963A1 , titled "Heterocyclic pericondensed cdc7 kinase inhibitors for the treatment of cancer." The invention, filed by Schrödinger, LLC, presents a series of novel compounds, with this compound highlighted as a particularly potent example.
-
Inventors: Huang, X.
-
Assignee: Schrödinger, LLC
-
Patent Application Number: WO2022055963A1
-
Core Claim: The patent claims a series of heterocyclic compounds, including the chemical scaffold of this compound, and their use in treating proliferative diseases, particularly cancer, by inhibiting Cdc7 kinase activity.
Quantitative Biological Data
The patent application provides key quantitative data demonstrating the potency and selectivity of this compound (referred to as compound 1 in the patent documentation).
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| This compound | Cdc7 | Biochemical Assay | <1 | COLO205 | 100-1000 |
Table 1: In vitro activity of this compound. The data highlights the sub-nanomolar potency of this compound against its primary target, Cdc7 kinase, and its antiproliferative effects in a cancer cell line.[1]
The Cdc7 Signaling Pathway: A Critical Node in Cell Cycle Control
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[2] Its activity is essential for the G1/S phase transition of the cell cycle. The canonical pathway involves the activation of Cdc7 by its regulatory subunit, Dbf4, forming the active DDK complex. This complex then phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex (pre-RC). This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins, allowing for the recruitment of the DNA replication machinery.
Experimental Protocols
The patent for this compound provides methodologies for key experiments used to characterize the inhibitor.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against Cdc7 kinase.
Methodology:
-
Reagents: Recombinant human Cdc7/Dbf4 kinase complex, a suitable peptide substrate (e.g., a synthetic peptide derived from an MCM protein), and ³³P-ATP.
-
Reaction Setup: The kinase reaction is performed in a buffer containing the Cdc7/Dbf4 enzyme, the peptide substrate, and a range of concentrations of the test compound (this compound).
-
Initiation: The reaction is initiated by the addition of ³³P-ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Antiproliferative Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Line: COLO205, a human colorectal adenocarcinoma cell line, is used.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
The intellectual property surrounding this compound provides a strong foundation for its development as a potential anti-cancer therapeutic. The potent and selective inhibition of Cdc7 kinase, a critical regulator of DNA replication, presents a promising strategy for targeting rapidly proliferating cancer cells. The detailed experimental protocols within the patent enable reproducibility and further investigation by the scientific community. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. The continued exploration of Cdc7 inhibitors like this compound holds significant promise for advancing cancer therapy.
References
A Technical Review of Cdc7 Kinase Inhibitors: A Guide for Researchers
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability.[1] In conjunction with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[2][3] The DDK complex is essential for the firing of replication origins during the S phase of the cell cycle through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex, the core component of the replicative helicase.[2][4] Overexpression of Cdc7 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1] This technical guide provides an in-depth review of the literature on Cdc7 inhibitors, with a focus on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways. While the initial query focused on "Cdc7-IN-12," no publicly available scientific literature exists for a compound with this specific designation. Therefore, this review will focus on well-characterized Cdc7 inhibitors to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the phosphorylation of its substrates.[5][6] The primary substrate of Cdc7 is the MCM2-7 complex.[4] Phosphorylation of MCM2, MCM4, and MCM6 by Cdc7 is a critical step for the recruitment of other replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[7] Inhibition of Cdc7 kinase activity leads to a failure in origin firing, resulting in replication stress, S-phase arrest, and ultimately, apoptotic cell death in cancer cells.[6][8] Notably, cancer cells exhibit a heightened dependency on Cdc7 for their proliferation compared to normal cells, providing a therapeutic window for Cdc7 inhibitors.[8]
Quantitative Data on Selected Cdc7 Inhibitors
The following tables summarize the biochemical and cellular activities of several well-documented Cdc7 inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 | [9] |
| XL413 (BMS-863233) | Cdc7 | 3.4 | [1][6] |
| CK2 | 215 | [1] | |
| PIM1 | 42 | [1] | |
| SGR-2921 | Cdc7 | Potent (picomolar to low nanomolar) | [10] |
| LY3143921 | Cdc7 | ATP-competitive | [11] |
Table 1: Biochemical Activity of Selected Cdc7 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against Cdc7 and other kinases.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| XL413 | Colo-205 | Cell Proliferation | 2.69 | [12] |
| Colo-205 | Cell Viability | 2.142 | [1] | |
| Colo-205 | Anchorage-independent growth | 0.715 | [1] | |
| HCC1954 | Cytotoxicity | 22.9 | [1] | |
| Colo-205 | Cytotoxicity | 1.1 | [1] | |
| SGR-2921 | AML cell lines | Anti-proliferative | Potent | [13][14] |
Table 2: Cellular Activity of Selected Cdc7 Inhibitors. This table summarizes the anti-proliferative and cytotoxic effects of Cdc7 inhibitors on various cancer cell lines.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Cdc7 inhibitors.
Cdc7 Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant purified Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., a peptide substrate like KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)[15]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Protocol:
-
Prepare the kinase reaction mixture containing kinase assay buffer, substrate, and ATP.
-
Add the test inhibitor at various concentrations to the wells.
-
Initiate the reaction by adding the Cdc7/Dbf4 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[8]
MCM2 Phosphorylation Assay (Western Blot)
This assay is used to assess the in-cell activity of Cdc7 inhibitors by measuring the phosphorylation of its direct substrate, MCM2.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MCM2 (Ser40/Ser41) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the Cdc7 inhibitor at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.
-
Quantify the band intensities to determine the level of MCM2 phosphorylation.[16][17]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cdc7 inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Cdc7 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[18]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Cdc7 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Cdc7 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Cdc7 inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[19][20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Cdc7 inhibitors.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for Cdc7 inhibitor screening.
Caption: Logical relationship of Cdc7 inhibition leading to apoptosis.
Conclusion
Cdc7 kinase remains a compelling and validated target for the development of novel anticancer therapeutics. This technical guide has summarized the mechanism of action, quantitative data for several key inhibitors, and detailed experimental protocols relevant to the study of these compounds. The provided visualizations of the Cdc7 signaling pathway and experimental workflows offer a clear framework for researchers in this field. While the specific entity "this compound" remains elusive in the public domain, the principles and methodologies outlined here, using well-documented inhibitors as examples, provide a robust foundation for the continued exploration and development of potent and selective Cdc7 inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
- 8. france.promega.com [france.promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. schrodinger.com [schrodinger.com]
- 11. ascopubs.org [ascopubs.org]
- 12. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 13. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data Supporting Advancement of CDC7 Inhibitor Development Candidate, SGR-2921, at American Society of Hematology 2022 Annual Meeting [ir.schrodinger.com]
- 14. ashpublications.org [ashpublications.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recommended working concentration for Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdc7-IN-12 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication and cell cycle progression. Overexpression of Cdc7 is frequently observed in a variety of human cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in common in vitro assays, summarize its effective working concentrations, and illustrate its mechanism of action within the broader Cdc7 signaling pathway.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1] DDK plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[1][2] This phosphorylation event is essential for the recruitment of other replication factors and the unwinding of DNA at replication origins, thereby licensing them for firing during S-phase.[1][3] Dysregulation of Cdc7 activity can lead to genomic instability, a hallmark of cancer.[4] Consequently, inhibition of Cdc7 kinase activity presents a promising strategy for cancer therapy by selectively targeting the proliferative capacity of tumor cells.[2][4]
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Cdc7 kinase, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the catalytic activity of Cdc7 kinase. This disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The signaling pathway downstream of Cdc7 is critical for the initiation of DNA synthesis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other relevant Cdc7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| This compound | Cdc7 | <1 |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | COLO205 | 100-1000 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
In Vitro Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-labeled for ADP-Glo™ assay)
-
Substrate (e.g., recombinant MCM2 protein or a synthetic peptide)
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for SDS-PAGE and autoradiography
Protocol (using ADP-Glo™):
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Prepare a master mix containing kinase assay buffer, ATP, and the MCM2 substrate.
-
Add 10 µL of the master mix to each well.
-
Add 10 µL of diluted Cdc7/Dbf4 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Microplate reader
Protocol (using MTT):
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[5][6][7]
In Vivo Studies
While specific in vivo protocols for this compound are not widely published, general guidelines for similar small molecule inhibitors in mouse models can be followed.
Considerations for In Vivo Experiments:
-
Animal Models: Xenograft models using human cancer cell lines (e.g., COLO205) or patient-derived xenografts (PDXs) in immunocompromised mice are commonly used.[8] Syngeneic models in immunocompetent mice can be employed to study the interplay with the immune system.[9]
-
Administration Route: Oral gavage or intraperitoneal injection are common routes for small molecule inhibitors.
-
Dosing and Schedule: The optimal dose and schedule need to be determined through pharmacokinetic and pharmacodynamic studies. Dosing is often performed daily or on a specific schedule (e.g., 5 days on, 2 days off).
-
Efficacy Endpoints: Tumor growth inhibition is the primary endpoint, measured by tumor volume. Body weight should be monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: Phosphorylation of MCM2 in tumor tissue can be assessed by immunohistochemistry or Western blotting as a biomarker of Cdc7 inhibition.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Signal in Kinase Assay | Inactive enzyme, incorrect buffer conditions, insufficient ATP or substrate. | Check enzyme activity, optimize buffer components, and ensure appropriate concentrations of ATP and substrate. |
| High Variability in Cell Viability Assay | Uneven cell seeding, edge effects in the plate, compound precipitation. | Ensure a single-cell suspension for seeding, use outer wells as blanks, and check the solubility of this compound at the tested concentrations. |
| Poor Resolution in Cell Cycle Analysis | Inappropriate cell fixation, cell clumping, incorrect staining. | Ensure proper fixation with cold ethanol, filter the cell suspension before analysis, and optimize staining time and concentration. |
Conclusion
This compound is a valuable research tool for investigating the role of Cdc7 kinase in DNA replication and cell cycle control. The protocols provided here offer a starting point for in vitro characterization of its activity. Further investigation into its efficacy in a broader range of cancer models and in vivo is warranted to fully elucidate its therapeutic potential.
References
- 1. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cdc7-IN-12 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdc7 Kinase and the Inhibitor Cdc7-IN-12
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in the initiation of DNA replication.[1][2] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2] The DDK complex is essential for the firing of replication origins during S phase through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[3][4] This phosphorylation event is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis.[5][6]
Given its essential role in DNA replication, Cdc7 is a compelling target for cancer therapy. Many cancer cells exhibit high proliferation rates and are often dependent on efficient DNA replication, making them particularly vulnerable to the inhibition of Cdc7.[2][7][8] Inhibition of Cdc7 can lead to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[8]
This compound is a potent and selective inhibitor of Cdc7 kinase. While extensive quantitative data on its broad kinase selectivity profile is not widely published, it is recognized for its high potency against Cdc7. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to probe the function of Cdc7 and assess the inhibitor's effects.
Biochemical Kinase Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase of interest. The following is a detailed protocol for a luminescence-based in vitro kinase assay to measure the activity of Cdc7 and the inhibitory potency of this compound. This protocol is adapted from commercially available kits and is a reliable, non-radioactive method.
Protocol: Luminescence-Based Cdc7 Kinase Assay
This protocol utilizes the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials and Reagents:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., a synthetic peptide derived from a known Cdc7 substrate like MCM2, or a generic kinase substrate like PDKtide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a luminescence-based Cdc7 kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentration in the assay will be half of this concentration. A typical starting range for a potent inhibitor would be from 100 µM down to 0.1 nM.
-
Prepare the kinase reaction master mix containing kinase assay buffer, ATP, and the kinase substrate at 2x the final desired concentration.
-
Dilute the recombinant Cdc7/Dbf4 enzyme in kinase assay buffer to a 2x final concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a white 96-well plate.
-
Add 5 µL of the 2x kinase reaction master mix to each well.
-
To initiate the kinase reaction, add 10 µL of the 2x diluted Cdc7/Dbf4 enzyme to each well, bringing the total reaction volume to 20 µL. Include wells with no enzyme as a background control.
-
-
Kinase Reaction:
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection (following the ADP-Glo™ protocol):
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the positive control (DMSO-treated) to calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data: Potency of Cdc7 Inhibitors
| Inhibitor | Cdc7 IC₅₀ (nM) | Other Kinase IC₅₀ (nM) | Reference |
| This compound | < 1 | Data not available | Vendor Data |
| XL413 | 3.4 | CK2 (>214), Pim-1 (>41) | [9] |
| PHA-767491 | 10 | CDK9 (34) | [9] |
| TAK-931 | < 0.3 | Highly selective | [9] |
Cellular Assays
Cellular assays are critical for understanding the effect of an inhibitor on Cdc7 function in a biological context. The following protocols describe how to assess the impact of this compound on a key downstream signaling event (MCM2 phosphorylation), cell cycle progression, and cell viability.
Cdc7 Signaling Pathway
Caption: Cdc7 signaling pathway in DNA replication initiation.
Protocol: Western Blot for Phospho-MCM2
This protocol allows for the direct assessment of Cdc7 activity in cells by measuring the phosphorylation of its key substrate, MCM2.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Expected Results: A dose-dependent decrease in the level of phosphorylated MCM2 should be observed in cells treated with this compound, while the total MCM2 and loading control levels should remain unchanged.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described for the Western blot protocol.
-
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Expected Results: Inhibition of Cdc7 is expected to cause an accumulation of cells in the G1/S phase of the cell cycle, as DNA replication initiation is blocked.[10]
Protocol: Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT-based assays)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay. For CellTiter-Glo®, this involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Expected Results: this compound is expected to decrease the viability of cancer cells in a dose-dependent manner. The IC₅₀ for cell viability can be calculated similarly to the biochemical assay.
Conclusion
This compound is a powerful tool for studying the role of Cdc7 kinase in cellular processes. The protocols provided here offer robust methods for characterizing the biochemical and cellular effects of this inhibitor. Researchers should note that while the biochemical assay protocol is well-established, the cellular assay conditions, such as inhibitor concentration and treatment duration, may require optimization depending on the cell line and experimental goals. These application notes serve as a comprehensive guide for the effective use of this compound in cancer research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Using Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and plays a significant role in the DNA damage response (DDR).[1][2][3] Operating as a serine-threonine kinase, Cdc7, in complex with its regulatory subunit Dbf4 (or Drf1), phosphorylates multiple components of the minichromosome maintenance (MCM) complex, which is essential for the firing of replication origins.[4] Inhibition of Cdc7 leads to replication stress, stalling of replication forks, and can ultimately trigger apoptotic cell death, particularly in cancer cells that exhibit a heightened dependency on robust DNA replication machinery.[3] This makes Cdc7 an attractive therapeutic target in oncology.
Cdc7-IN-12 is a potent and selective inhibitor of Cdc7 kinase. Its ability to induce DNA damage and modulate the DDR makes it a valuable tool for studying these fundamental cellular processes. These application notes provide detailed protocols for utilizing this compound to investigate the DNA damage response in cancer cell lines.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of Cdc7 kinase, thereby inhibiting its catalytic activity.[5] This prevention of MCM complex phosphorylation halts the initiation of DNA replication, leading to an accumulation of cells in S-phase. The resulting replication stress activates the ATR-Chk1 signaling pathway, a key component of the S-phase checkpoint.[6][7] Prolonged inhibition of Cdc7 can lead to the collapse of stalled replication forks, the formation of DNA double-strand breaks (DSBs), and the induction of apoptosis.[8][9]
Data Presentation
Table 1: In Vitro Potency and Antiproliferative Activity of this compound and Other Cdc7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| This compound | Cdc7 | <1 | COLO205 | 100-1000 | [10] |
| Cdc7-IN-1 | Cdc7 | 0.6 | - | - | [5] |
| TAK-931 | Cdc7 | <0.3 | COLO205 | - | [11] |
| PHA-767491 | Cdc7 | - | - | Induces apoptosis | [12] |
| XL413 | Cdc7 | - | A549, A549CPR | Synergizes with Cisplatin/ML324 | [13] |
Table 2: Cellular Effects of Cdc7 Inhibition on the DNA Damage Response
| Cdc7 Inhibitor | Cell Line | Treatment Conditions | Observed Effect on DDR | Quantitative Data | Reference |
| TAK-931 | HeLa | Combination with Ionizing Radiation (IR) | Delayed recovery from IR-induced DSBs | Increased 53BP1 foci at 48h post-IR | [10] |
| siRNA knockdown | HCT-116 | 48h knockdown | Reduced Chk1 phosphorylation | >50% reduction in p-Chk1 (S317) | [14] |
| XL413 | Liver Cancer Cells | Combination with ATR/CHK1 inhibitors | Synergistic induction of DNA damage and mitotic catastrophe | Increased apoptosis and mitosis duration | [7] |
| XL413 | Chemo-resistant SCLC cells | Combination with Cisplatin/Etoposide | G1/S phase arrest and increased DNA damage | Upregulation of phosphorylated Chk1 | [3] |
| Dequalinium chloride / Clofoctol | Oral Cancer Cells | Combination with Cisplatin | Sensitization to DNA damaging agent | Synergistic effect on cell viability | [2] |
Experimental Protocols
Protocol 1: Western Blotting for DNA Damage Response Markers
This protocol describes the detection of key DDR proteins such as phosphorylated ATM (p-ATM), phosphorylated ATR (p-ATR), phosphorylated Chk1 (p-Chk1), and γH2AX by Western blotting following treatment with this compound.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell line of interest (e.g., COLO205, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for the desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional rocking.
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol details the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks, using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate. After 24 hours, treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase staining buffer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and suspension) from the culture plates. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will indicate the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: this compound inhibits Cdc7, leading to replication stress and activating the DNA damage response.
Caption: Experimental workflow for studying the DNA damage response using this compound.
References
- 1. Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cdc7 activates replication checkpoint by phosphorylating the Chk1-binding domain of Claspin in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Inhibition of DNA Damage-induced Apoptosis through Cdc7-mediated Stabilization of Tob - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cdc7 activates replication checkpoint by phosphorylating the Chk1-binding domain of Claspin in human cells | eLife [elifesciences.org]
Application Notes: The Use of Cdc7 Inhibitors in Cancer Cell Lines, Featuring Cdc7-IN-12
For Research Use Only.
Introduction
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It forms an active complex with its regulatory subunit, Dbf4, to become Dbf4-dependent kinase (DDK).[3] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[4] This phosphorylation event is essential for the "firing" of replication origins and the subsequent unwinding of DNA, allowing for the assembly of the replication machinery and entry into S phase.[4][5]
Cdc7 is frequently overexpressed in a wide range of human cancers, and this high expression often correlates with poor clinical outcomes.[1][6][7] Cancer cells, which are characterized by rapid proliferation and often have defective DNA damage response checkpoints, exhibit a heightened dependency on the machinery of DNA replication.[8][9] This makes Cdc7 an attractive and promising target for cancer therapy.[8][10] Inhibition of Cdc7 kinase activity disrupts the initiation of DNA replication, leading to replication stress, S-phase arrest, and ultimately, selective apoptotic cell death in cancer cells, while having minimal effects on normal, non-proliferating cells.[6][8][9]
Cdc7-IN-12 is a novel, potent, and selective ATP-competitive inhibitor of Cdc7 kinase.[8][11][12] These application notes provide an overview of its mechanism of action, activity in cancer cell lines, and detailed protocols for its characterization in a research setting.
Mechanism of Action of Cdc7 Inhibition
Inhibition of Cdc7 kinase blocks the initiation of DNA replication. By binding to the ATP pocket of Cdc7, inhibitors like this compound prevent the phosphorylation of the MCM helicase complex.[6] This failure to activate the MCM helicase stalls the firing of replication origins.[4] Consequently, cancer cells are unable to proceed through the S phase, leading to an accumulation of DNA damage and replication stress.[8] In cancer cells with compromised cell cycle checkpoints (e.g., p53 deficiency), this stalled replication state cannot be properly resolved, triggering apoptotic pathways and leading to cell death.[8][9]
Figure 1: Mechanism of Cdc7 inhibition leading to apoptosis.
Data Presentation
This compound demonstrates high potency at the enzymatic level and potent anti-proliferative activity in cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Biochemical Assay | Cdc7 Kinase | <1 nM | [8][11][12] |
| Cell Proliferation | COLO205 (Colon Cancer) | 100-1000 nM |[8] |
The anti-proliferative effects of various Cdc7 inhibitors have been documented across a wide panel of cancer cell lines, highlighting the broad potential of targeting this kinase.
Table 2: Anti-proliferative Activity (IC50) of Representative Cdc7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| NMS-354 | Broad Panel (120 lines) | Various | Sub-micromolar | [8] |
| XL413 (BMS-863233) | - | - | 3.4 nM (enzymatic) | [12] |
| EP-05 | SW620 | Colon Cancer | 0.068 µM | [12] |
| EP-05 | DLD-1 | Colon Cancer | 0.070 µM | [12] |
| EP-05 | Capan-1 | Pancreatic Cancer | <0.03 µM | [12] |
| EP-05 | COLO 205 | Colon Cancer | <0.03 µM | [12] |
| CRT'2199 | - | - | 4 nM (enzymatic) |[7] |
Experimental Protocols & Workflow
A systematic approach is required to characterize the effects of a Cdc7 inhibitor in cancer cell lines. The workflow typically involves assessing its impact on cell viability, cell cycle progression, apoptosis, and direct target engagement.
Figure 2: Experimental workflow for characterizing this compound.
Protocol 1: Cell Proliferation Assay to Determine IC50
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain DNA and quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) via flow cytometry.
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at 1x and 5x the IC50 concentration, alongside a vehicle control, for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI signal (e.g., FL2-A).
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases. Expect an accumulation of cells in the S phase following Cdc7 inhibition.
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 5x IC50) for 48-72 hours.
-
Harvest Cells: Collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash cells once with cold PBS. Resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze immediately by flow cytometry.
-
Annexin V-FITC signal (e.g., FL1) detects phosphatidylserine on the outer leaflet of the plasma membrane (early apoptosis).
-
PI signal (e.g., FL2) detects compromised plasma membranes (late apoptosis/necrosis).
-
-
Data Analysis:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 4: Western Blot for p-MCM2 Target Engagement
This protocol confirms that this compound inhibits its target in cells by measuring the phosphorylation of MCM2, a direct substrate of Cdc7.
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL substrate and imaging system
Procedure:
-
Treatment and Lysis: Treat cells with a dose range of this compound for 2-4 hours.
-
Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane and separate on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize bands using an imaging system.
-
Analysis: A dose-dependent decrease in the p-MCM2 signal, normalized to total MCM2 or β-Actin, confirms target engagement.
Application in Combination Therapies
The induction of replication stress by Cdc7 inhibitors makes them excellent candidates for combination therapies. Synergistic effects have been observed when Cdc7 inhibitors are combined with:
-
DNA Damaging Agents: Chemotherapies like cisplatin and etoposide can enhance the lethal effects of Cdc7 inhibition in chemo-resistant cells.
-
Other Cell Cycle Inhibitors: Combining with agents that interfere with other stages of the cell cycle, such as hydroxyurea (G1/S block), can be highly synergistic.[11]
-
Targeted Therapies: Combining with PARP inhibitors could create a synthetic lethal interaction in certain cancer contexts. Recent studies also show synergy with EGFR inhibitors in triple-negative breast cancer.
-
Immunotherapy: By inducing replication stress and aneuploidy, Cdc7 inhibition may create an inflammatory phenotype that sensitizes tumors to immune checkpoint blockade.
Figure 3: Logical flow from Cdc7 inhibition to apoptosis and synergy.
Conclusion
This compound is a potent and selective tool for investigating the role of Cdc7 in cancer biology. By disrupting the earliest step of DNA replication, it induces a state of lethal replication stress that is particularly effective against highly proliferative cancer cells. The provided protocols offer a framework for researchers to characterize the cellular effects of this compound and explore its potential in both monotherapy and combination therapy settings.
References
- 1. ascopubs.org [ascopubs.org]
- 2. crick.ac.uk [crick.ac.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (CAS No. 2764865-33-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the purchasing, handling, and application of Cdc7-IN-12, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The included protocols offer step-by-step guidance for key in vitro experiments to facilitate your research in cell cycle regulation and oncology.
Product Information and Purchasing
This compound is a small molecule inhibitor with high affinity for Cdc7 kinase, a key regulator of the initiation of DNA replication. Its inhibitory activity makes it a valuable tool for studying the cell cycle and a potential therapeutic agent in oncology.
Supplier and Purchasing Information
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-143385 | >99% (HPLC) | 50 mg, 100 mg, 250 mg |
| Ace Therapeutics | IBDI-432936 | Not specified | 50 mg, 100 mg, 250 mg |
Note: Purity information for Ace Therapeutics was not publicly available. It is recommended to request a certificate of analysis upon purchase.
Chemical and Physical Properties
| Property | Value |
| Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 2764865-33-8 |
| IC₅₀ | <1 nM for Cdc7 kinase[1] |
| Antiproliferative IC₅₀ | 100-1000 nM in COLO205 cells[1] |
Mechanism of Action and Signaling Pathway
Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a crucial role in the G1/S phase transition of the cell cycle. The Cdc7/Dbf4 complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase. This phosphorylation is a critical step for the initiation of DNA replication. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in DNA replication and subsequent cell cycle arrest. In cancer cells, which are often highly dependent on efficient DNA replication, this inhibition can induce apoptosis.[2][3]
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
In Vitro Cdc7 Kinase Activity Assay
This protocol is adapted from a commercially available kinase assay kit and can be used to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
MCM2 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
In a 96-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Prepare a master mix containing the kinase assay buffer, ATP, and MCM2 peptide substrate.
-
Add 10 µL of the master mix to each well.
-
Add 2.5 µL of recombinant Cdc7/Dbf4 kinase to each well to initiate the reaction. The final volume should be 15 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to 1 hour.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for In Vitro Cdc7 Kinase Assay.
Cell Viability Assay
This protocol can be used to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for MCM2 Phosphorylation
This protocol is to detect the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-MCM2 and anti-GAPDH antibodies to confirm equal protein loading.
Caption: Western Blot Workflow for MCM2 Phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in kinase assay | Inactive enzyme, incorrect buffer conditions, or low ATP concentration. | Ensure proper storage and handling of the kinase. Optimize buffer components and ATP concentration. |
| High background in cell viability assay | Contamination, high cell seeding density, or reagent interference. | Use sterile techniques. Optimize cell seeding density. Run a reagent-only control. |
| No or weak signal in Western blot | Poor antibody quality, insufficient protein loading, or inefficient transfer. | Use a validated antibody. Increase the amount of protein loaded. Optimize transfer conditions. |
| Inconsistent results | Pipetting errors, variability in cell culture, or reagent degradation. | Calibrate pipettes regularly. Maintain consistent cell culture practices. Prepare fresh reagents. |
Concluding Remarks
This compound is a powerful research tool for investigating the intricacies of cell cycle control and its deregulation in cancer. The protocols provided herein offer a solid foundation for initiating studies with this inhibitor. For optimal results, it is crucial to adhere to good laboratory practices and to optimize experimental conditions for your specific cell lines and research questions.
References
Application Notes and Protocols: Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc7-IN-12 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1][2][3] Overexpression of CDC7 has been observed in various cancer types, making it an attractive target for cancer therapy.[4] this compound demonstrates significant potential as a research tool for studying the roles of CDC7 in cell cycle regulation and as a potential therapeutic agent. These application notes provide comprehensive safety and handling guidelines, detailed experimental protocols, and relevant technical data for the effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂S | [5] |
| Molecular Weight | 298.36 g/mol | [5] |
| CAS Number | 2764865-33-8 | [5] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C for long-term stability. | [7][8] |
Biological Activity
This compound is a highly potent inhibitor of CDC7 kinase. Its biological activity has been characterized by its enzymatic inhibition and its anti-proliferative effects on cancer cell lines.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Enzymatic IC₅₀ | <1 nM | In vitro kinase assay | [5][9] |
| Anti-proliferative IC₅₀ | 100-1000 nM | COLO205 cells | [5][9] |
Safety and Handling Guidelines
4.1. Hazard Identification
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its potent biological activity as a kinase inhibitor, it should be handled with caution. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation.
4.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
4.3. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Weigh the compound in an enclosed balance or a fume hood.
-
Prepare solutions in a fume hood.
4.4. Storage
-
Store this compound in a tightly sealed container.
-
Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
4.5. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
4.6. Disposal
Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized protocols for the use of this compound in common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
5.1. Preparation of Stock Solutions
-
Bring the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight (298.36 g/mol ), calculate the amount of DMSO needed to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
5.2. In Vitro Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the anti-proliferative IC₅₀ of this compound.
Caption: Workflow for a cell proliferation assay.
-
Cell Seeding: Seed cells (e.g., COLO205) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.[10]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range might be 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value using a suitable software package.
5.3. Western Blot Analysis of Cdc7 Activity (p-MCM2)
This protocol can be used to assess the inhibition of CDC7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.
Caption: Workflow for Western blot analysis.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-p-MCM2 (Ser40/41)) overnight at 4°C. Also, probe for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-MCM2.
Signaling Pathway
This compound exerts its effect by inhibiting the CDC7 kinase, which is a key regulator of the initiation of DNA replication.
Caption: Simplified Cdc7 signaling pathway.
During the G1 phase of the cell cycle, the pre-replicative complex (pre-RC), which includes the origin recognition complex (ORC), Cdc6, Cdt1, and the MCM2-7 helicase complex, assembles at replication origins. For DNA replication to initiate at the G1/S transition, the pre-RC must be activated. This activation is a two-step process involving two key kinases: cyclin-dependent kinases (CDKs) and CDC7.[12] CDC7, in complex with its regulatory subunit Dbf4, phosphorylates multiple subunits of the MCM complex.[1][2] This phosphorylation event is a critical step that leads to the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis. This compound, by inhibiting the kinase activity of CDC7, prevents the phosphorylation of the MCM complex, which in turn blocks the initiation of DNA replication and leads to cell cycle arrest and potentially apoptosis in cancer cells.
In Vivo Studies
While specific in vivo protocols for this compound are not yet published, general guidance for studies with similar small molecule inhibitors can be followed.
7.1. Formulation
The formulation of this compound for in vivo administration will depend on the route of administration and the specific animal model. A common starting point for oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Solubility and stability in the chosen vehicle should be confirmed.
7.2. Animal Models
Xenograft models using human cancer cell lines (e.g., COLO205) implanted in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of kinase inhibitors.[1][2]
7.3. Dosing and Administration
The dose and schedule of administration will need to be determined through dose-range-finding studies to assess the maximum tolerated dose (MTD). Treatment can be administered via oral gavage, intraperitoneal injection, or other appropriate routes.
7.4. Efficacy and Pharmacodynamic Endpoints
-
Efficacy: Tumor volume should be measured regularly (e.g., twice weekly) with calipers. Body weight should also be monitored as an indicator of toxicity.
-
Pharmacodynamics: To confirm target engagement in vivo, tumor samples can be collected at various time points after the last dose and analyzed by Western blot for levels of phosphorylated MCM2.[1]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.[1][2]
Conclusion
This compound is a valuable research tool for investigating the biological functions of CDC7 kinase. Its high potency and selectivity make it a promising candidate for further preclinical development. The information and protocols provided in these application notes are intended to serve as a guide for researchers. It is crucial to optimize experimental conditions and adhere to strict safety guidelines when working with this potent compound.
References
- 1. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cdc7-IN-1 - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. walter.hms.harvard.edu [walter.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cdc7-IN-12 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-12.
Troubleshooting Guide
Question: My this compound is not showing the expected inhibitory activity in my cell-based assay. What are the possible causes and solutions?
Answer:
Several factors could contribute to the lack of expected activity of this compound in a cell-based assay. Here's a step-by-step troubleshooting guide to help you identify and resolve the issue:
1. Compound Integrity and Handling:
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure that the compound is fully dissolved. If you observe any precipitation, gentle warming and vortexing may be necessary. For aqueous buffers, the solubility of many small molecule inhibitors is limited. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stability: While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions of the inhibitor from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If you suspect compound degradation, you can assess its integrity using analytical methods like HPLC.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier to prevent degradation.
2. Experimental Design and Execution:
-
Cell Line Sensitivity: The sensitivity of different cancer cell lines to Cdc7 inhibitors can vary significantly. The antiproliferative activity of this compound has been noted in COLO205 cells with an IC50 in the range of 100-1000 nM.[1] If you are using a different cell line, it may be inherently less sensitive. It is advisable to test a wide range of concentrations to determine the IC50 in your specific cell model.
-
Assay Duration: The duration of the experiment can influence the observed activity. Some inhibitors may require a longer incubation time to exert their full effect. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Cell Density: High cell densities can sometimes reduce the apparent potency of a compound due to increased metabolism or binding to cellular components. Ensure that you are using a consistent and appropriate cell seeding density for your assays.
-
Off-Target Effects: While this compound is a potent Cdc7 inhibitor, like many kinase inhibitors, it may have off-target effects that could complicate the interpretation of your results. If you observe unexpected phenotypes, it may be useful to compare the effects of this compound with other structurally different Cdc7 inhibitors or to use genetic approaches like siRNA-mediated knockdown of Cdc7 to validate your findings.
3. Data Analysis and Interpretation:
-
Positive Controls: Always include a positive control in your experiments. This could be another known Cdc7 inhibitor with a well-characterized IC50 value in your cell line, or a compound known to induce the expected phenotype (e.g., cell cycle arrest).
-
Dose-Response Curve: Ensure that you have a complete dose-response curve with enough data points to accurately determine the IC50 value. The curve should have a clear sigmoidal shape.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[4][5] This phosphorylation is a key step in the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the assembly of the replication machinery and the initiation of DNA synthesis.[6] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and leading to cell cycle arrest and, in many cancer cells, apoptosis.[5]
Q2: What are the typical IC50 values for Cdc7 inhibitors?
A2: The IC50 values for Cdc7 inhibitors can vary depending on the specific compound, the assay conditions (biochemical vs. cell-based), and the cell line being tested. Below is a table summarizing the IC50 values for this compound and other commonly used Cdc7 inhibitors.
| Inhibitor | Target | IC50 (Biochemical) | Cell Line | IC50 (Cell-based) | Reference |
| This compound | Cdc7 | <1 nM | COLO205 | 100-1000 nM | [1] |
| PHA-767491 | Cdc7/Cdk9 | 10 nM (Cdc7) | Various | Submicromolar | [6] |
| TAK-931 | Cdc7 | <0.3 nM | Various | Submicromolar | [7] |
| XL413 | Cdc7 | - | A673 | ~1 µM | [4] |
Q3: Can you provide a detailed experimental protocol for a Cdc7 kinase assay?
A3: Below is a general protocol for an in vitro Cdc7 kinase assay. Specific details may need to be optimized based on the source of the enzyme and substrate.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 peptide substrate (or full-length protein)
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
This compound or other inhibitors
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Cdc7/Dbf4 enzyme, and the MCM2 substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Q4: Can you provide a detailed experimental protocol for a cell-based assay to measure the activity of this compound?
A4: A common cell-based assay to assess the activity of Cdc7 inhibitors is a cell proliferation or viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specific period (e.g., 72 hours).
-
At the end of the incubation period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The Cdc7 signaling pathway in DNA replication initiation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Dbf4/Drf1-dependent kinase Cdc7 (Ddk) in DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Optimizing Cdc7-IN-12 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Cdc7-IN-12, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Cdc7 kinase.[1] Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which is a crucial regulator of the initiation of DNA replication.[2][3] DDK's primary role is to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[2][4][5] This phosphorylation event is essential for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis during the S phase of the cell cycle.[6][7] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in DNA replication initiation, which can subsequently induce S-phase arrest and apoptosis in rapidly proliferating cancer cells.[1][8][9]
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research as a tool to study the effects of Cdc7 inhibition on cell cycle progression, DNA replication, and cell viability.[1][8] Given that Cdc7 is often overexpressed in various cancer types, its inhibition is a promising therapeutic strategy.[10][11][12] Researchers use this compound to investigate the potential of targeting the DNA replication initiation machinery in cancer cells, often in combination with other anti-cancer agents to explore synergistic effects.[1][3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on available data for potent Cdc7 inhibitors, a good starting point for a cell viability or proliferation assay is a dose-response curve ranging from 10 nM to 10 µM. For initial experiments, a concentration range of 100 nM to 1 µM is often effective in eliciting a biological response in sensitive cancer cell lines.[8] It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological activity) for your specific cell line.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
The most direct way to confirm target engagement is to assess the phosphorylation status of a known Cdc7 substrate. The phosphorylation of minichromosome maintenance protein 2 (MCM2) at specific serine residues (e.g., Ser40/41 in humans) is a well-established biomarker for Cdc7 activity.[3] You can perform a western blot analysis using an antibody specific for phospho-MCM2 (pMCM2). A dose-dependent decrease in the pMCM2 signal upon treatment with this compound would indicate successful target inhibition.
Q5: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce a block in the G1/S phase transition or an arrest in the early S phase of the cell cycle.[13] This can be observed through cell cycle analysis using techniques like flow cytometry with propidium iodide staining.[13] Prolonged treatment or higher concentrations may lead to an increase in apoptosis, which can be measured by assays such as Annexin V staining or PARP cleavage.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect on cell viability. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance to Cdc7 inhibition. 3. Inhibitor instability: The inhibitor may be degrading in the cell culture medium. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Confirm target engagement: Check for pMCM2 reduction via western blot. If the target is not inhibited, there may be a cell permeability issue. 3. Use a sensitive cell line as a positive control. 4. Prepare fresh inhibitor stock solutions: Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variability in cell density: Initial cell seeding density can affect the outcome of viability and proliferation assays. 2. Inconsistent inhibitor concentration: Errors in serial dilutions. 3. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift.[16] | 1. Standardize cell seeding protocols. 2. Prepare fresh dilutions for each experiment. 3. Use cells with a consistent and low passage number. [16] |
| No decrease in pMCM2 signal after treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. Antibody issues: The pMCM2 antibody may not be working optimally. 3. Technical issues with western blotting. | 1. Increase the concentration of this compound and/or the treatment duration. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended. 2. Validate the pMCM2 antibody: Use a positive control (e.g., lysate from a known sensitive cell line treated with a different Cdc7 inhibitor). 3. Optimize the western blot protocol: Ensure proper protein transfer and antibody incubation conditions. |
| Unexpected cell cycle profile (e.g., G2/M arrest). | 1. Off-target effects: At higher concentrations, this compound might inhibit other kinases. 2. Cell-line specific responses: Some cell lines may have unique checkpoint responses to Cdc7 inhibition. | 1. Perform a dose-response for cell cycle effects: Determine the lowest effective concentration that induces S-phase arrest. 2. Consult the literature for similar findings in your cell line or with other Cdc7 inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data for Cdc7 inhibitors. Note that specific values for this compound may vary, and the provided data for other inhibitors should be used as a reference to guide your experimental design.
Table 1: In Vitro Potency of Selected Cdc7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Cdc7 | <1 | N/A (Biochemical Assay) | [17] |
| PHA-767491 | Cdc7 | 10 | N/A (Biochemical Assay) | [8] |
| XL413 | Cdc7 | 3.4 | N/A (Biochemical Assay) | [18] |
| TAK-931 | Cdc7 | <0.3 | N/A (Biochemical Assay) | [19] |
Table 2: Anti-proliferative Activity of Cdc7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | COLO205 | Colon Cancer | 0.1 - 1.0 | [17] |
| PHA-767491 | A2780 | Ovarian Cancer | Sub-micromolar | [8] |
| XL413 | K562 | Leukemia | ~10 (for HDR enhancement) | [13] |
| TAK-931 | HeLa | Cervical Cancer | ~0.3 (for pMCM2 inhibition) | [20] |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol provides a general guideline for assessing cell viability after treatment with this compound using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-MCM2 (pMCM2)
This protocol outlines the steps to detect the phosphorylation of MCM2 as a marker of Cdc7 inhibition.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pMCM2 (specific for the Cdc7 phosphorylation site) and a loading control (e.g., total MCM2, GAPDH, or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pMCM2 signal to the loading control to determine the relative decrease in phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound and a vehicle control for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Cdc7 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Lack of this compound Effect.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA Damage-induced Apoptosis through Cdc7-mediated Stabilization of Tob - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Cdc7-IN-12 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using potent and selective Cdc7 kinase inhibitors. While the specific inhibitor "Cdc7-IN-12" is not found in publicly available literature, this guide utilizes data from well-characterized Cdc7 inhibitors such as XL413, PHA-767491, and TAK-931 to address common experimental challenges, including potential off-target effects and strategies for their mitigation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Cdc7 inhibitors.
| Issue | Possible Cause | Recommended Action |
| Inconsistent cellular potency (IC50 values vary between experiments) | 1. Cell health and passage number variability. 2. Inconsistent inhibitor concentration due to precipitation. 3. Differences in cell seeding density. 4. Assay variability (e.g., incubation time, reagent quality). | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and free of contamination. 2. Visually inspect the inhibitor stock solution for any precipitation before use. Prepare fresh dilutions for each experiment. 3. Standardize cell seeding density across all experiments. 4. Calibrate all equipment, use high-quality reagents, and maintain consistent assay protocols. |
| Unexpected cellular phenotype not consistent with Cdc7 inhibition (e.g., effects at G2/M phase) | 1. Off-target kinase inhibition. 2. Compound toxicity at high concentrations. | 1. Perform a kinase selectivity screen to identify potential off-target interactions (see Experimental Protocols). 2. Determine the maximum non-toxic concentration of the inhibitor in your cell line of interest using a viability assay (e.g., trypan blue exclusion). |
| Discrepancy between biochemical and cellular potency | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor by cellular transporters (e.g., P-glycoprotein). 3. High intracellular ATP concentration competing with the ATP-competitive inhibitor. | 1. Evaluate inhibitor permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay). 2. Test for synergy with known efflux pump inhibitors. 3. This is an inherent challenge with ATP-competitive inhibitors; consider using a more potent compound if available or ensure the cellular assay window is appropriate. |
| Loss of inhibitor activity over time in solution | 1. Chemical instability of the compound. 2. Adsorption to plasticware. | 1. Store the inhibitor at the recommended temperature and protect it from light. Prepare fresh working solutions for each experiment. 2. Use low-adhesion plasticware for storing and handling the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for potent Cdc7 inhibitors?
A1: While specific data for "this compound" is unavailable, kinase selectivity profiling of other potent Cdc7 inhibitors has revealed potential off-targets. For example, some inhibitors may show activity against other kinases at higher concentrations. It is crucial to perform a comprehensive kinase selectivity screen for the specific inhibitor you are using. Below is a representative table of kinase selectivity for a hypothetical potent Cdc7 inhibitor, based on publicly available data for similar compounds.
Table 1: Representative Kinase Selectivity Profile of a Potent Cdc7 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | 5 | 1 |
| CDK2 | >1000 | >200 |
| CDK9 | 500 | 100 |
| Aurora A | >1000 | >200 |
| PLK1 | 800 | 160 |
| p38α | >1000 | >200 |
Note: This data is illustrative and not specific to this compound. Researchers should generate their own selectivity data.
Q2: How can I mitigate potential off-target effects in my cellular experiments?
A2: Mitigating off-target effects is critical for ensuring that the observed phenotype is a direct result of Cdc7 inhibition. Here are several strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that elicits the desired on-target effect (e.g., inhibition of MCM2 phosphorylation) to minimize engagement with lower-affinity off-targets.
-
Employ a structurally distinct inhibitor: Use a second, structurally unrelated Cdc7 inhibitor to confirm that the observed phenotype is consistent.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Cdc7 and verify that the resulting phenotype mimics that of the inhibitor.[1]
-
Rescue experiments: If possible, express a drug-resistant mutant of Cdc7 to see if it reverses the effects of the inhibitor.
Q3: What is the primary mechanism of action of Cdc7 inhibitors?
A3: Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit DBF4, plays a crucial role in the initiation of DNA replication.[2] The Cdc7/DBF4 complex (also known as DDK) phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[1] This phosphorylation is a key step in the activation of the helicase, allowing for the unwinding of DNA and the start of replication. Cdc7 inhibitors typically bind to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thereby blocking the initiation of DNA replication, leading to S-phase arrest and, in cancer cells, apoptosis.[2][3]
Q4: How can I monitor the on-target activity of a Cdc7 inhibitor in my experiments?
A4: The most direct way to monitor the on-target activity of a Cdc7 inhibitor is to measure the phosphorylation status of its downstream target, MCM2. A reduction in the phosphorylation of MCM2 at specific sites (e.g., Ser40/41, Ser53) is a reliable biomarker of Cdc7 inhibition. This can be assessed by Western blotting using phospho-specific antibodies.
Experimental Protocols
1. Kinase Selectivity Profiling using an In Vitro Kinase Assay Panel
This protocol describes a general method for assessing the selectivity of a Cdc7 inhibitor against a panel of protein kinases.
-
Objective: To determine the IC50 values of the Cdc7 inhibitor against a broad range of kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of the Cdc7 inhibitor (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
In a multi-well plate, incubate each kinase with its specific substrate, ATP, and the varying concentrations of the inhibitor in the appropriate reaction buffer.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
After the incubation period (typically 30-60 minutes at 30°C), stop the reaction and measure the kinase activity. The method of detection will depend on the assay platform used (e.g., luminescence, fluorescence, radioactivity).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cellular Target Engagement Assay: Western Blot for Phospho-MCM2
This protocol details how to confirm that the Cdc7 inhibitor is engaging its target in a cellular context.
-
Objective: To measure the dose-dependent inhibition of MCM2 phosphorylation by the Cdc7 inhibitor in a chosen cell line.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the Cdc7 inhibitor for a specified time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53).
-
Subsequently, probe the membrane with a primary antibody for total MCM2 and a loading control (e.g., β-actin or GAPDH).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the p-MCM2 signal to total MCM2 and the loading control.
-
Visualizations
Caption: Simplified signaling pathway of Cdc7 in DNA replication initiation and its inhibition.
Caption: Experimental workflow for mitigating and validating off-target effects of a Cdc7 inhibitor.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdc7-IN-12 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdc7-IN-12.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). Based on data for structurally similar Cdc7 inhibitors, DMSO is the most common and effective solvent. For a related compound, Cdc7-IN-1, a solubility of 5.2 mg/mL in DMSO has been reported, which may require sonication to fully dissolve[1].
Q2: I am having trouble dissolving this compound in DMSO. The compound is not fully entering the solution. What should I do?
A2: Solubility issues with kinase inhibitors like this compound are not uncommon. If you are experiencing difficulties, please follow these troubleshooting steps:
-
Sonication: As indicated for similar compounds, applying ultrasonic treatment can significantly aid in dissolution[1]. Place your vial in a sonicator bath for several minutes and visually inspect for complete dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can help to break up any precipitate and facilitate dissolution.
-
Fresh Solvent: Ensure that you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of many organic compounds.
Q3: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
A3: While specific data for this compound in aqueous buffers or ethanol is limited, it is generally not recommended to dissolve it directly in these solvents. Most small molecule kinase inhibitors have poor aqueous solubility. If your experimental protocol requires a low concentration of DMSO, it is best to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO is compatible with your assay and does not exceed levels that could be toxic to your cells (typically <0.5%). Studies have shown that higher concentrations of DMSO and ethanol can have cytotoxic effects on various cell lines[2][3][4].
Q4: My this compound solution in DMSO appears cloudy or has a precipitate after storage. What should I do?
A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. If you observe this, we recommend the following:
-
Bring the stock solution to room temperature.
-
Gently warm the solution to 37°C.
-
Vortex and sonicate the solution until the precipitate redissolves.
-
Before use, centrifuge the vial to pellet any remaining micro-precipitates and use the supernatant.
-
To minimize this issue, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound and a related compound.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Data not specified | Recommended solvent by suppliers. |
| Cdc7-IN-1 | DMSO | 5.2 mg/mL | Ultrasonic treatment may be required[1]. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the required concentration: Based on your experimental needs, calculate the volume of DMSO required to achieve the desired stock concentration.
-
Aliquot the compound: If you purchased a larger quantity of this compound, carefully weigh out the desired amount in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and continue to vortex or sonicate until the solution is clear.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Cdc7 Signaling Pathway in DNA Replication Initiation
The diagram below illustrates the central role of Cdc7 kinase in the initiation of DNA replication.
Caption: Cdc7-Dbf4 complex activation and its role in initiating DNA replication.
Troubleshooting Workflow for this compound Solubility
This workflow provides a step-by-step guide to troubleshoot solubility issues with this compound.
Caption: Step-by-step workflow for dissolving this compound.
References
- 1. Cdc7-IN-1 - Immunomart [immunomart.org]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Cdc7-IN-12 degradation and how to prevent it
Welcome to the technical support center for Cdc7-IN-12. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] Its primary mechanism of action is to block the kinase activity of CDC7, an enzyme essential for the initiation of DNA replication during the S phase of the cell cycle. By inhibiting CDC7, this compound can halt the proliferation of cancer cells, making it a compound of interest for cancer research.
Q2: How should I store this compound powder?
For long-term storage of this compound in its powdered form, it is recommended to follow the general guidelines for stable small molecule compounds.
| Storage Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
| Table 1: Recommended storage conditions for powdered this compound. Data is based on general guidelines for typical small molecule inhibitors.[2][3][4] |
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a high-purity solvent such as dimethyl sulfoxide (DMSO). The following workflow outlines the general procedure.
Caption: Workflow for preparing a stock solution of this compound.
Q4: What is the recommended storage condition for this compound stock solutions?
Once dissolved, stock solutions of this compound should be stored frozen to minimize degradation. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Table 2: Recommended storage conditions for this compound stock solutions in solvent. It is advised to re-evaluate the efficacy of solutions stored at -20°C for over a month.[2][3][4] |
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound.
If you are experiencing difficulty in dissolving this compound, consider the following troubleshooting steps.
Caption: A logical guide to troubleshooting dissolution issues with this compound.
Problem 2: I suspect my this compound has degraded. What are the signs and how can I prevent it?
While specific degradation pathways for this compound are not well-documented, general signs of small molecule inhibitor degradation can include:
-
Reduced potency: A noticeable decrease in the inhibitory effect in your experiments compared to previous batches or initial use.
-
Appearance of precipitates: The formation of solid material in your stock solution upon thawing or storage.
-
Color change: Any visible change in the color of the solution.
To prevent degradation, strictly adhere to the recommended storage and handling protocols.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 298.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Accurately weigh out 2.98 mg of this compound.
-
Add 1 mL of high-purity DMSO to the vial containing the powder.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize DMSO toxicity to cells, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[2]
-
A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
Signaling Pathway
This compound targets a critical step in the cell cycle, specifically the initiation of DNA replication. The simplified signaling pathway below illustrates the role of CDC7 and the point of inhibition by this compound.
Caption: The role of the CDC7/DBF4 complex in initiating DNA replication and its inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Cdc7-IN-12
Welcome to the technical support center for Cdc7-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments. Here, you will find information to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: The primary expected outcome of treating cancer cells with this compound is the inhibition of DNA replication initiation. This typically leads to cell cycle arrest in the S-phase, followed by apoptosis.[1][2] Cdc7 is a serine-threonine kinase crucial for the firing of replication origins, and its inhibition causes replication stress, which in cancer cells, often leads to cell death.[2]
Q2: I am not observing the expected levels of apoptosis. What could be the reason?
A2: Several factors could contribute to lower-than-expected apoptosis. Firstly, the cell line you are using may have a p53-dependent checkpoint that, when activated by Cdc7 inhibition, leads to cell cycle arrest rather than immediate apoptosis. Secondly, recent studies have shown that prolonged Cdc7 inhibition can induce a senescence-like state in some cancer cells, particularly those with TP53 mutations, which is a state of irreversible growth arrest rather than cell death.[3][4][5] It is also possible that the concentration of this compound or the treatment duration is insufficient to induce a robust apoptotic response.
Q3: My cells seem to recover and resume proliferation after treatment with this compound. Is this normal?
A3: While Cdc7 is critical for DNA replication, some studies suggest that it may be dispensable for cell division in certain contexts.[6] Cells may adapt to Cdc7 inhibition by utilizing alternative pathways to complete DNA replication, potentially involving other kinases. This could explain the observed recovery and resumption of proliferation. It is also possible that the inhibitor is being metabolized or cleared from the culture over time.
Q4: I am observing off-target effects that are not consistent with Cdc7 inhibition. How can I confirm the specificity of this compound?
A4: While this compound is a potent Cdc7 inhibitor, like many small molecules, it may have off-target effects. To confirm that your observed phenotype is due to Cdc7 inhibition, consider the following:
-
Western Blot Analysis: Check for the phosphorylation status of Mcm2, a direct downstream target of Cdc7. A decrease in phosphorylated Mcm2 (p-Mcm2) would indicate on-target activity.[7][8]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of Cdc7 to see if it rescues the observed phenotype.
Troubleshooting Guides
Unexpected Cell Cycle Profile
| Observed Problem | Possible Cause | Suggested Solution |
| No significant S-phase arrest | 1. Insufficient drug concentration or treatment time. 2. Cell line is resistant to Cdc7 inhibition. 3. The inhibitor has degraded. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm Cdc7 expression in your cell line. Consider using a different cell line known to be sensitive to Cdc7 inhibitors. 3. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Cells arrest in G1 or G2/M instead of S-phase | 1. Off-target effects of this compound on other cell cycle kinases. 2. The cell line has a unique checkpoint response to replication stress. | 1. Perform a kinase selectivity profile to identify potential off-targets. 2. Analyze the expression and activation of key checkpoint proteins (e.g., p53, p21, Chk1). |
| Appearance of a sub-G1 peak (apoptosis) without a clear S-phase arrest | The apoptotic response is very rapid in your cell line. | Perform a time-course experiment with shorter time points to capture the transient S-phase arrest before the onset of apoptosis. |
Discrepant Apoptosis Results
| Observed Problem | Possible Cause | Suggested Solution |
| Annexin V positive, but no other signs of apoptosis (e.g., caspase cleavage) | 1. Early-stage apoptosis where other markers are not yet present. 2. Membrane perturbation not related to apoptosis. | 1. Perform a time-course experiment to observe the progression of apoptosis. 2. Confirm apoptosis with a second method, such as a TUNEL assay or western blot for cleaved caspases. |
| Induction of senescence instead of apoptosis | The cell line has a functional p53 pathway that favors senescence upon Cdc7 inhibition.[3][5] | 1. Check the p53 status of your cell line. 2. Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm senescence. |
| No cell death observed | 1. The cells are resistant to Cdc7 inhibition-induced apoptosis. 2. The inhibitor is not active. | 1. Consider combination therapies. For example, combining Cdc7 inhibitors with DNA damaging agents has shown synergistic effects. 2. Verify the activity of the inhibitor by checking for p-Mcm2 inhibition via western blot. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Cdc7 Inhibitor EP-05 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| SW620 | Colon Cancer | 0.068 |
| DLD-1 | Colon Cancer | 0.070 |
| Capan-1 | Pancreatic Cancer | < 0.03 |
| COLO 205 | Colon Cancer | < 0.03 |
| HUVEC | Normal Endothelial Cells | 33.41 |
| Data for EP-05, a potent and selective Cdc7 inhibitor, is presented as an example.[9] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 70-80% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvest: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes. Add 500 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11][12][13]
Apoptosis Assay using Annexin V Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[14][15][16]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Phosphorylated Mcm2
This protocol describes the detection of the phosphorylation status of Mcm2, a direct substrate of Cdc7.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Mcm2 (Ser53) and anti-total Mcm2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-Mcm2) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Mcm2.
Mandatory Visualizations
Caption: Cdc7 signaling pathway and the effects of its inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDC7 inhibition drives an inflammatory response and a p53-dependent senescent-like state in breast epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Cdc7-IN-12
Welcome to the technical support center for Cdc7-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound and to troubleshoot common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3][4] It forms an active complex with its regulatory subunit, Dbf4, and phosphorylates the minichromosome maintenance (MCM) complex, which is essential for unwinding DNA at replication origins.[3][5][6] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby halting the initiation of DNA replication and leading to cell cycle arrest and apoptosis in cancer cells.[2][5]
Q2: What is the rationale for targeting Cdc7 in cancer therapy?
A2: Many cancer cells exhibit a heightened dependency on the machinery that controls DNA replication. Cdc7 is frequently overexpressed in a variety of human cancers, and this overexpression is often associated with poor clinical outcomes.[4][7] By targeting Cdc7, it is possible to selectively disrupt the proliferation of rapidly dividing cancer cells while having a lesser effect on normal, healthy cells.[2] Inhibition of Cdc7 can induce replication stress and genomic instability, which can be particularly detrimental to cancer cells that already have defects in their DNA damage response pathways.[2][4]
Q3: What are the known challenges in achieving optimal in vivo efficacy with small molecule kinase inhibitors like this compound?
A3: Small molecule kinase inhibitors, including this compound, can face several challenges in vivo. A primary issue is often poor aqueous solubility, which can lead to low bioavailability and variable absorption when administered orally.[8][9][10] This can result in suboptimal drug exposure at the tumor site. Other challenges include off-target effects, the development of drug resistance through mutations in the target kinase or activation of bypass signaling pathways, and difficulties in penetrating the blood-brain barrier for central nervous system tumors.[11][12]
Troubleshooting Guide
This guide addresses common problems that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition with this compound monotherapy. | 1. Inadequate Drug Exposure: Poor solubility and formulation can lead to low bioavailability. 2. Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations. 3. Tumor Model Resistance: The chosen cancer cell line or xenograft model may have intrinsic resistance to Cdc7 inhibition. 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The drug's half-life may be too short to provide sustained target inhibition. | 1. Optimize Formulation: Ensure this compound is fully solubilized. For in vivo use, a vehicle such as DMSO diluted in saline or a formulation with PEGs and/or Tween 80 may be necessary. Consider lipid-based formulations for poorly soluble compounds.[13][14] 2. Dose Escalation/Schedule Modification: Conduct a dose-response study to identify the maximum tolerated dose (MTD) and an optimal dosing schedule. Analyze PK/PD relationships to ensure target engagement is maintained.[15] 3. Select Appropriate Models: Use cell lines with known sensitivity to replication stress or DNA damage. Consider patient-derived xenograft (PDX) models that may better represent clinical heterogeneity. 4. Evaluate Combination Therapies: Combine this compound with other agents to achieve synergistic effects. |
| High variability in tumor response among animals. | 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Poor Drug Formulation: Precipitation of the compound upon injection. 3. Tumor Heterogeneity: Natural variation in tumor establishment and growth. | 1. Standardize Procedures: Ensure all technical staff are trained on consistent administration techniques. 2. Improve Formulation: Prepare fresh formulations and visually inspect for precipitation before each use. Consider using a formulation that enhances stability and solubility. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The vehicle used for formulation may have its own toxic effects. 3. On-target toxicity in normal proliferating tissues. | 1. Reduce Dose: Lower the dose of this compound. 2. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation components. 3. Monitor Animal Health: Closely monitor animal weight and overall health. Consider intermittent dosing schedules to allow for recovery. |
Strategies to Enhance In Vivo Efficacy: Combination Therapies
The most effective strategy to improve the in vivo efficacy of Cdc7 inhibitors is through combination with other anti-cancer agents. The rationale is to exploit the cellular vulnerabilities induced by Cdc7 inhibition, such as replication stress and impaired DNA damage repair.
Combination with Chemotherapy
Inhibition of Cdc7 can sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin and etoposide. By preventing the initiation of new DNA replication, Cdc7 inhibitors can exacerbate the DNA damage caused by these agents, leading to increased apoptosis.[16]
Combination with Targeted Therapies
Combining Cdc7 inhibitors with other targeted agents can be effective in overcoming resistance. For instance, in models of neuroendocrine transformation, Cdc7 inhibition has been shown to suppress this process and delay tumor relapse when combined with targeted therapies.[17]
Combination with PARP Inhibitors
Cdc7 inhibition can induce a state of "BRCAness" by impairing homologous recombination repair. This creates a synthetic lethal interaction with PARP inhibitors, enhancing their anti-tumor activity in preclinical models.
Combination with Immune Checkpoint Inhibitors
By inducing replication stress and the generation of aneuploid cells, Cdc7 inhibition can stimulate inflammatory pathways within the tumor microenvironment. This can increase the infiltration of immune cells, thereby sensitizing the tumor to immune checkpoint blockade.[18]
Data Presentation
Table 1: Summary of In Vivo Efficacy of Cdc7 Inhibitors in Combination Therapies
| Cdc7 Inhibitor | Combination Agent(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| XL413 | Cisplatin (DDP) + Etoposide (VP16) | Chemo-resistant Small-Cell Lung Cancer (H69-AR Xenograft) | XL413: 20 mg/kg; DDP: 2.5 mg/kg; VP16: 4 mg/kg | Significantly inhibited tumor growth compared to single agents. | [16] |
| TAK-931 | CPT-11 (Topoisomerase Inhibitor) | Colon Cancer (COLO205 Xenograft) | Not specified | Enhanced antitumor activity compared to single agents. | [19] |
| Simurosertib | Enzalutamide | Prostate Cancer (LnCap/AR and 22PC Xenografts) | Not specified | Outperformed single-agent therapy. | [20] |
| TAK-931 | Immune Checkpoint Inhibitors | Not specified | Not specified | Profoundly enhanced antiproliferative activities. | [18] |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium until they reach 70-80% confluency.[21]
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[21]
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1-5 x 10⁸ cells/mL).[22] For some cell lines, resuspending in a 1:1 mixture with Matrigel on ice can improve tumor take rate.[22]
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.[21]
-
Allow mice to acclimatize for at least 3-5 days before the experiment.[21]
-
Inject the cell suspension (typically 100-200 µL, containing 3-10 x 10⁶ cells) subcutaneously into the flank of each mouse.[21][22]
3. Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]
-
Once tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment groups.[16][21]
4. Formulation and Administration of this compound:
-
This compound is soluble in DMSO.[1] For in vivo administration, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as saline, PBS, or a solution containing PEG400 and Tween 80 to improve solubility and stability. Always prepare fresh daily.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule determined in preliminary studies.
-
Include a vehicle control group that receives the same formulation without the active compound.
5. Monitoring Efficacy and Toxicity:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the body weight and general health of the mice daily as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of Cdc7
Caption: Cdc7 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft model experiment.
Logical Relationship for Improving Efficacy
Caption: Strategies to improve the in vivo efficacy of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. yeasenbio.com [yeasenbio.com]
Technical Support Center: Experiments with Cdc7-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdc7-IN-12, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Cdc7 kinase.[1] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2][3] DDK plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase.[3][4][5] This phosphorylation is a critical step for the recruitment of other replication factors, the unwinding of DNA, and the firing of replication origins.[6][7] By inhibiting Cdc7, this compound prevents MCM phosphorylation, leading to a halt in DNA replication initiation, which in turn causes replication stress, cell cycle arrest, and in many cancer cells, apoptosis.[3][6][7]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research and cell cycle studies. Given that Cdc7 is often overexpressed in various cancer types and plays a critical role in cell proliferation, its inhibition is a promising therapeutic strategy.[1][8] Researchers use this compound to:
-
Investigate the role of Cdc7 in DNA replication and cell cycle control.
-
Induce replication stress to study cellular responses and DNA damage repair pathways.[2][9]
-
Explore synthetic lethality by combining this compound with other anti-cancer agents, particularly those that target DNA repair pathways (e.g., PARP inhibitors) or induce DNA damage (e.g., cisplatin, doxorubicin).[6][10]
-
Assess the therapeutic potential of Cdc7 inhibition in various cancer models, both in vitro and in vivo.[10][11]
Q3: How should I prepare and store this compound solutions?
For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors like this compound are dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Kinase Assays
Problem: Inconsistent or low kinase activity in my Cdc7 kinase assay.
-
Possible Cause 1: Suboptimal Assay Buffer. The composition of the kinase assay buffer is critical. Ensure it contains an appropriate buffer (e.g., HEPES), salts (e.g., MgOAc), a reducing agent (e.g., DTT), and phosphatase inhibitors (e.g., NaF, glycerophosphate).[4]
-
Solution 1: Optimize the concentrations of MgOAc and ATP, as these are crucial for Cdc7 kinase activity.[4] Refer to established protocols for Cdc7 kinase assays.
-
Possible Cause 2: Inactive Enzyme or Substrate. The recombinant Cdc7/Dbf4 complex may have lost activity, or the substrate (e.g., a peptide derived from MCM2) may not be appropriate or correctly folded.
-
Solution 2: Use a fresh batch of enzyme and ensure it has been stored correctly. Confirm the purity and integrity of your substrate. Consider using a full-length MCM2-4-6-7 complex as a more physiological substrate.[4]
-
Possible Cause 3: Incorrect Inhibitor Concentration. Errors in serial dilutions can lead to inconsistent results.
-
Solution 3: Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Cell-Based Assays
Problem: I am not observing the expected G1/S phase cell cycle arrest.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Duration. The concentration of this compound may be too low, or the treatment time may be too short to induce a detectable cell cycle arrest.
-
Solution 1: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be less sensitive to Cdc7 inhibition due to various factors, including the status of their checkpoint pathways (e.g., p53).[1]
-
Solution 2: Use a positive control cell line known to be sensitive to Cdc7 inhibitors. Investigate the status of key cell cycle and checkpoint proteins in your cell line.
-
Possible Cause 3: Redundancy with other kinases. Recent studies suggest that in some contexts, CDK1 can compensate for the loss of Cdc7 function, allowing for S-phase entry.[12]
-
Solution 3: Consider co-inhibition of CDK1 if you suspect functional redundancy in your experimental system.
Problem: High levels of apoptosis are observed in my control (DMSO-treated) cells.
-
Possible Cause 1: DMSO Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution 1: Ensure the final DMSO concentration in your culture medium is as low as possible, typically not exceeding 0.5%. Include a vehicle-only control in all experiments.
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as cell density, passage number, and media quality can affect cell viability.
-
Solution 2: Maintain a consistent cell culture practice. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Problem: My results from combination therapy experiments are not showing the expected synergy.
-
Possible Cause 1: Inappropriate Dosing or Scheduling. The timing and dosage of this compound in relation to the other therapeutic agent are critical for achieving a synergistic effect.
-
Solution 1: Experiment with different administration schedules (e.g., sequential vs. concurrent treatment) and a range of concentrations for both agents to identify the optimal combination regimen.
-
Possible Cause 2: The chosen combination is not synergistic in your model. The synergistic effect of Cdc7 inhibition with other drugs is often context-dependent. For example, synergy with DNA damaging agents is linked to the suppression of homologous recombination repair by Cdc7 inhibition.[10]
-
Solution 2: Investigate the underlying mechanism of the expected synergy and confirm that the relevant pathways are active in your cell line.
Data Presentation
Table 1: Representative IC50 Values of Cdc7 Inhibitors against a Panel of Kinases
| Kinase | Representative Inhibitor IC50 (nM) |
| Cdc7 | < 10 |
| Cdk1 | > 10,000 |
| Cdk2 | > 5,000 |
| Chk1 | > 10,000 |
| ATR | > 10,000 |
Note: The IC50 values presented are representative and may vary for this compound. It is essential to determine the specific activity and selectivity of this compound through in-house kinase profiling.
Experimental Protocols
Key Experiment 1: In Vitro Cdc7 Kinase Assay
This protocol is adapted from standard in vitro kinase assays for Cdc7.[1][4]
Materials:
-
Recombinant active human Cdc7/Dbf4 complex
-
Substrate: Biotinylated peptide derived from human MCM2 (e.g., residues 35-47)[5]
-
Kinase Assay Buffer (40 mM HEPES-KOH pH 7.6, 8 mM MgOAc, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM DTT, 1 mM NaF, 1 mM β-glycerophosphate)
-
[γ-³²P]ATP
-
This compound
-
Streptavidin-coated plates or beads
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, the MCM2 peptide substrate, and the diluted this compound or vehicle (DMSO).
-
Add the recombinant Cdc7/Dbf4 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate or add streptavidin beads to capture the biotinylated substrate.
-
Wash the plate/beads to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Key Experiment 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on DNA synthesis.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a fluorophore
-
DNA stain (e.g., 7-AAD)
-
Flow cytometer
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Add the BrdU labeling solution to the cells and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and fix them using the fixing/denaturing solution. This step also denatures the DNA to allow antibody access to the incorporated BrdU.
-
Incubate the cells with the anti-BrdU antibody.
-
Wash the cells and resuspend them in a solution containing the DNA stain 7-AAD.
-
Analyze the cells using a flow cytometer. The BrdU signal indicates the percentage of cells in S-phase, while the 7-AAD signal provides information on the cell cycle distribution.
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for an in vitro Cdc7 kinase assay.
Caption: Troubleshooting logic for cell-based assays.
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 8. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc7 is an active kinase in human cancer cells undergoing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walter.hms.harvard.edu [walter.hms.harvard.edu]
Cdc7-IN-12 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of Cdc7-IN-12, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. Adherence to rigorous quality control protocols is critical for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques for determining the purity of small molecule kinase inhibitors like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide information on purity.[3][4]
Q2: What is a typical acceptance criterion for the purity of this compound for in vitro experiments?
A2: For most in vitro cellular assays, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, for sensitive applications such as enzymatic assays or structural biology studies, a purity of ≥98% or even ≥99% is highly recommended.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored as a solid, protected from light, at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. If dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. Stability testing guidelines for pharmaceutical products recommend evaluating stability under various conditions.[5][6][7][8]
Q4: What are potential sources of impurities in a this compound sample?
A4: Impurities can arise from several sources, including the synthesis process (e.g., residual starting materials, by-products, reagents), degradation of the compound over time, or contamination. It is crucial to use a well-characterized batch of the inhibitor for your experiments.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Purity of this compound is lower than specified.
-
Troubleshooting Step: Verify the purity of your current batch of this compound using HPLC. If the purity is below the recommended level for your application, obtain a new, high-purity batch.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: If the compound has been stored for an extended period, especially in solution, it may have degraded. Prepare fresh stock solutions from a solid compound that has been stored correctly. Consider performing LC-MS analysis to check for the presence of degradation products.
-
-
Possible Cause 3: Presence of active impurities.
Problem: The observed potency (e.g., IC50) of this compound is significantly different from published values.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Troubleshooting Step: Re-verify the concentration of your stock solution. Ensure the solid compound was accurately weighed and completely dissolved. If possible, use a technique like quantitative NMR (qNMR) to determine the exact concentration.
-
-
Possible Cause 2: Differences in experimental conditions.
-
Troubleshooting Step: Compare your experimental protocol with the published literature. Factors such as cell line, cell density, serum concentration, and incubation time can all influence the apparent potency of an inhibitor.
-
-
Possible Cause 3: Compound precipitation in assay media.
-
Troubleshooting Step: Visually inspect your assay plates for any signs of precipitation. The solubility of small molecules can be limited in aqueous media. Consider reducing the final concentration of the inhibitor or using a different formulation if solubility is an issue.
-
Data Presentation
Table 1: Typical HPLC Parameters for Purity Assessment of Small Molecule Kinase Inhibitors
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, typically between 220-350 nm (select λmax of the compound) |
| Column Temperature | 25-40 °C |
Note: These are general parameters and should be optimized for this compound.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Refer to the parameters outlined in Table 1. An isocratic or gradient elution can be used depending on the complexity of the sample.
-
Analysis: Inject 10-20 µL of the prepared sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the mobile phase.
-
Instrumentation: Use an LC-MS system, which couples an HPLC with a mass spectrometer.[10]
-
LC Conditions: Use similar conditions as described for HPLC analysis, though shorter run times are often employed for identity confirmation.
-
MS Conditions: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of this compound. Use an appropriate ionization source, such as electrospray ionization (ESI).
-
Analysis: Confirm the identity of the main peak by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Simplified Cdc7 signaling pathway and the inhibitory action of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. jisciences.com [jisciences.com]
- 3. A Selective NMR Probe to Monitor the Conformational Transition from Inactive to Active Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. japsonline.com [japsonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. bioxpedia.com [bioxpedia.com]
Validation & Comparative
A Comparative Guide to Cdc7-IN-12 and XL413: Potent Inhibitors of Cdc7 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase: Cdc7-IN-12 and XL413. Cdc7 kinase is a critical regulator of the initiation of DNA replication and is a promising target in oncology. This document summarizes their biochemical and cellular activities, presents available in vivo data, and provides detailed experimental protocols for key assays to facilitate informed decisions in research and development.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the transition from G1 to S phase.[1] Its primary function is to phosphorylate components of the minichromosome maintenance (MCM) protein complex, which is essential for the initiation of DNA replication.[1] Dysregulation and overexpression of Cdc7 are frequently observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, which often have a heightened dependency on efficient DNA replication.[1]
Comparative Data: this compound vs. XL413
The following tables summarize the available quantitative data for this compound and XL413 to provide a clear comparison of their performance.
Table 1: Biochemical Activity
| Parameter | This compound | XL413 |
| Target | Cdc7 Kinase | Cdc7 Kinase |
| IC₅₀ (Cdc7) | <1 nM | 3.4 nM[2][3] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Other Kinase Targets (IC₅₀) | Data not available | CK2 (215 nM), PIM1 (42 nM)[4] |
Table 2: Cellular Activity
| Parameter | This compound | XL413 |
| Cell Line | COLO205 | COLO-205, HCC1954, and others |
| Antiproliferative IC₅₀ | 100-1000 nM | 1.1 µM (Colo-205), 22.9 µM (HCC1954)[4][5] |
| Effect on Cell Cycle | Data not available | Induces S-phase arrest[6] |
| Induction of Apoptosis | Data not available | Induces apoptosis in Colo-205 cells[4][5] |
Table 3: In Vivo Data
| Parameter | This compound | XL413 |
| Animal Model | Data not available | Mice with Colo-205 xenografts[3] |
| Administration Route | Data not available | Oral (p.o.)[3] |
| Efficacy | Data not available | Significant tumor growth regression at 100 mg/kg[3] |
Signaling Pathways and Experimental Workflows
Visual representations of the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors are provided below using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are provided below. While specific details for this compound are limited due to its recent emergence, these protocols represent standard industry practices for evaluating kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay determines the in vitro potency of inhibitors against Cdc7 kinase.
-
Reagent Preparation :
-
Prepare a 1x kinase assay buffer.
-
Dilute the Cdc7/Dbf4 enzyme and the substrate (e.g., PDKtide) in the kinase assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, XL413) in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add the diluted enzyme, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cancer cells (e.g., COLO205) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of this compound or XL413 and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.
-
Cell Treatment and Harvesting :
-
Treat cells with the inhibitors for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation :
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
-
Staining :
-
Flow Cytometry :
-
Data Analysis :
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Treatment :
-
Seed cells in a white-walled 96-well plate and treat with the inhibitors for a desired time period.
-
-
Assay Procedure :
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement :
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
-
Conclusion
Both this compound and XL413 are highly potent inhibitors of Cdc7 kinase. This compound exhibits exceptional biochemical potency with a sub-nanomolar IC₅₀. XL413, while slightly less potent in biochemical assays, has been more extensively characterized in cellular and in vivo models, demonstrating significant antitumor activity. The limited publicly available data for this compound, particularly regarding its selectivity, cellular effects beyond proliferation in a single cell line, and in vivo efficacy, necessitates further investigation to fully understand its therapeutic potential. This guide provides a foundational comparison and the necessary experimental frameworks for researchers to conduct further studies and directly compare these and other Cdc7 inhibitors.
References
- 1. france.promega.com [france.promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Guide to the Efficacy of Cdc7 Inhibitors: Cdc7-IN-12 versus PHA-767491
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Cell Division Cycle 7 (Cdc7) kinase, Cdc7-IN-12 and PHA-767491. The objective is to present a clear, data-driven analysis of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to assist researchers in making informed decisions for their preclinical and clinical studies in oncology and other relevant fields.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions in complex with its regulatory subunit, Dbf4 (or Drf1), to form the active Dbf4-dependent kinase (DDK).[2] The DDK complex is essential for the activation of the minichromosome maintenance (MCM) complex, the replicative helicase that unwinds DNA at replication origins, thereby licensing them for replication.[1][2] Given its critical role in cell proliferation, Cdc7 has emerged as a promising therapeutic target in oncology.[1]
Compound Overview
This compound is a novel and potent inhibitor of Cdc7 kinase.[3] Publicly available information, primarily from patent literature, indicates its high potency in biochemical assays.[1][3]
PHA-767491 is a well-characterized small molecule inhibitor that exhibits a dual inhibitory mechanism, targeting both Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9).[4][5] This dual activity gives it a distinct pharmacological profile, affecting both DNA replication and transcription.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PHA-767491, providing a comparative view of their potency.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Source |
| This compound | Cdc7 | <1 | [1][3] |
| PHA-767491 | Cdc7 | 10 | [4][5] |
| Cdk9 | 34 | [4][5] |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Source |
| This compound | COLO205 | 100-1000 | [1][3] |
| PHA-767491 | A2780 | 1070 | [6] |
| COLO 205 | 1500 | [6] | |
| HCT-116 | 970 | [6] | |
| HeLa | 1300 | [6] | |
| Jurkat | 300 | [6] | |
| K562 | 400 | [6] | |
| MCF7 | 1100 | [6] |
Mechanism of Action
This compound
This compound is a highly potent and selective inhibitor of Cdc7 kinase.[1][3] Its primary mechanism of action is the direct inhibition of the catalytic activity of Cdc7, thereby preventing the phosphorylation of essential substrates like the MCM complex. This leads to a blockage of DNA replication initiation and subsequent cell cycle arrest. The high potency observed in biochemical assays suggests a strong binding affinity to the ATP-binding pocket of Cdc7.
PHA-767491
PHA-767491 is a dual inhibitor of Cdc7 and Cdk9.[4][5] Its anti-cancer effects are attributed to two distinct mechanisms:
-
Cdc7 Inhibition: Similar to this compound, PHA-767491 inhibits Cdc7 kinase activity, leading to the suppression of DNA replication initiation.[7]
-
Cdk9 Inhibition: Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the regulation of transcription. By inhibiting Cdk9, PHA-767491 can downregulate the expression of anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdc7 signaling pathway and a general workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 signaling pathway and points of inhibition.
Caption: A generalized workflow for evaluating Cdc7 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate Cdc7 inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.
Objective: To determine the IC50 value of the inhibitor against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, cold ATP)
-
Substrate (e.g., a peptide derived from a known Cdc7 substrate like MCM2)
-
Test compounds (this compound or PHA-767491) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Cdc7/Dbf4 enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or detect the phosphorylated substrate using a specific antibody in an ELISA-based format.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the IC50 value of the inhibitor in a cell-based system.
Materials:
-
Cancer cell line of interest (e.g., COLO205, A2780)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or PHA-767491) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compounds. Include a DMSO control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Note: The detailed experimental protocols for this compound are proprietary and can be found within the patent application WO2022055963A1. The protocols provided here are generalized based on standard laboratory practices and literature for similar compounds.
Conclusion
Both this compound and PHA-767491 are potent inhibitors of Cdc7 kinase with demonstrated anti-proliferative activity. This compound appears to be a highly potent and likely selective Cdc7 inhibitor, as suggested by its sub-nanomolar biochemical IC50.[1][3] PHA-767491, with its dual inhibitory action on Cdc7 and Cdk9, offers a broader mechanism of action that may be advantageous in certain cancer contexts.[4][5] The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk1-mediated phosphorylation of Cdc7 suppresses DNA re-replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Cdc7-IN-12: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensure the validity of experimental results and the successful development of targeted therapeutics. This guide provides a comparative analysis of the Cdc7 inhibitor, Cdc7-IN-12, with other known Cdc7 inhibitors, focusing on their specificity profiles and the experimental methodologies used for their validation.
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology.[1][2] this compound has emerged as a highly potent inhibitor of Cdc7. However, a comprehensive assessment of its kinase selectivity is crucial to ascertain its utility as a specific research tool and a potential therapeutic agent. This guide compares this compound with other well-characterized Cdc7 inhibitors, namely TAK-931 (Simurosertib) and XL413, for which extensive selectivity data is available.
Comparative Analysis of Cdc7 Inhibitor Specificity
The following table summarizes the available data on the potency and selectivity of this compound and its comparators. While this compound demonstrates high potency, a comprehensive kinome-wide selectivity profile has not been publicly reported. The data for TAK-931 and XL413, which have been profiled against large kinase panels, serve as a benchmark for the expected level of characterization for a selective inhibitor.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | Cdc7 | < 1 | Not publicly available |
| TAK-931 (Simurosertib) | Cdc7 | < 0.3[3] | Highly selective against a panel of 317 kinases[4] |
| XL413 | Cdc7 | 3.4[3] | Highly selective against a panel of 100 kinases |
| EP-05 | Cdc7 | Kd = 0.11 | Profiled against 439 human kinases, showing high selectivity[5] |
Note: The absence of a comprehensive selectivity profile for this compound is a significant data gap. Researchers are strongly encouraged to perform their own kinome-wide profiling to validate its specificity before use in biological studies.
Experimental Protocols for Specificity Validation
To ensure the reliability of specificity data, standardized and rigorous experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6][7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified active Cdc7/Dbf4 kinase
-
This compound and other test inhibitors
-
Substrate (e.g., recombinant MCM2 protein or a synthetic peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP and substrate solutions, and serially dilute the test inhibitor.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment.[11][12][13][14][15] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To confirm target engagement of an inhibitor in intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Processes
To further aid in the understanding of Cdc7's role and the experimental workflows for inhibitor characterization, the following diagrams are provided.
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: Cdc7/Dbf4 (DDK) complex phosphorylates the MCM complex, a key step in initiating DNA replication.
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of a kinase inhibitor using a luminescence-based assay.
Logical Relationship for Validating Inhibitor Specificity
Caption: A logical flow for the comprehensive validation of a kinase inhibitor's specificity.
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances in CDC7 kinase inhibitors: Novel strategies for the treatment of cancers and neurodegenerative diseases [ouci.dntb.gov.ua]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. carnabio.com [carnabio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. annualreviews.org [annualreviews.org]
Comparative Cross-Reactivity Profile of Cdc7 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of three prominent Cell Division Cycle 7 (Cdc7) kinase inhibitors: TAK-931, XL413, and PHA-767491. As there is no publicly available information for a compound named "Cdc7-IN-12," this document focuses on these well-characterized alternatives to offer valuable insights into their selectivity and potential off-target effects.
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1][2][3] Its overexpression in various cancers has made it an attractive target for anti-cancer drug development.[4] The selectivity of Cdc7 inhibitors is a critical factor in their therapeutic potential, as off-target activities can lead to unforeseen side effects.
Kinase Selectivity Profiles
The following tables summarize the available quantitative data on the kinase selectivity of TAK-931, XL413, and PHA-767491. Kinase selectivity is often assessed through large-scale screening assays, such as KINOMEscan, which measure the binding or inhibition of a compound against a broad panel of kinases. The data is typically presented as the percentage of inhibition at a specific concentration or as the half-maximal inhibitory concentration (IC50).
TAK-931 is a highly selective, orally active, and ATP-competitive inhibitor of Cdc7 kinase.[5][6] Studies have shown its high selectivity against a panel of over 300 kinases, making it a valuable tool for specific Cdc7 inhibition.[7]
XL413 is another potent and selective ATP-competitive inhibitor of Cdc7.[7][8] While highly selective for Cdc7, it has been shown to have some off-target activity against other kinases like CK2 and PIM1.[8][9]
PHA-767491 is characterized as a dual inhibitor of Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9).[10][11] It also exhibits off-target activity against other kinases, including CDK1, CDK2, and GSK-3β.[12][13]
Table 1: Comparative Inhibitory Activity (IC50) of Cdc7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 in nM) |
| TAK-931 | Cdc7 | <0.3[6] | >120-fold selectivity over 317 other kinases[7] |
| XL413 | Cdc7 | 3.4[9] | CK2 (215), PIM1 (42)[7] |
| PHA-767491 | Cdc7 | 10[11] | Cdk9 (34)[11] |
Table 2: Cross-Reactivity Profile from Kinase Panel Screens (% Inhibition at a given concentration)
Note: Comprehensive, directly comparable kinome scan data for all three inhibitors from a single study is not publicly available. The following represents a qualitative summary based on available information.
| Inhibitor | Concentration | Primary Target (% Inhibition) | Notable Off-Targets (>50% Inhibition) |
| TAK-931 | Not specified | Cdc7 (High) | Minimal off-target effects reported[7] |
| XL413 | Not specified | Cdc7 (High) | CK2, PIM1[7][8] |
| PHA-767491 | Not specified | Cdc7 (High) | Cdk9, CDK1, CDK2, GSK-3β[12][13] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for common kinase screening assays.
ADP-Glo™ Kinase Assay
This assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[14][15][16][17]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[15]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[18]
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[18]
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.[18]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
LanthaScreen™ Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the kinase active site.
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor that competes with the tracer for binding to the active site will disrupt FRET, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the test compound, the kinase/antibody mixture, and the fluorescent tracer at appropriate concentrations.
-
-
Assay Assembly:
-
In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores. The ratio of these emissions is used to determine the degree of inhibitor binding.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Cdc7 signaling and the experimental procedures for its analysis is crucial for a comprehensive understanding.
Caption: Cdc7-Dbf4 (DDK) signaling pathway in the initiation of DNA replication.
Caption: A generalized workflow for kinase inhibitor profiling.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dbf4-Cdc7 kinase promotes S phase by alleviating an inhibitory activity in Mcm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dbf4-Cdc7 phosphorylation of Mcm2 is required for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. ADP-Glo™ Kinase Assay [promega.kr]
- 18. kinaselogistics.com [kinaselogistics.com]
Independent Validation of Cdc7-IN-12 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cdc7 kinase inhibitor, Cdc7-IN-12, with other known inhibitors targeting the same protein. The data presented is compiled from various publicly available sources to aid researchers in their evaluation of this compound for cancer research and drug development.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro biochemical and cell-based antiproliferative activities of this compound and a selection of alternative Cdc7 inhibitors. This quantitative data allows for a direct comparison of their potency.
Table 1: Biochemical IC50 Values of Cdc7 Inhibitors
| Compound | Cdc7 Kinase IC50 (nM) | Reference |
| This compound | <1 | [1][2][3] |
| PHA-767491 | 10 | |
| TAK-931 (Simurosertib) | <0.3 | |
| BMS-863233 (XL413) | 3.4 | |
| NMS-1116354 | Low nM | |
| CRT'2199 | 4 | [4] |
Table 2: Antiproliferative IC50 Values of Cdc7 Inhibitors
| Compound | Cell Line | Antiproliferative IC50 (nM) | Reference |
| This compound | COLO205 | 100-1000 | [1][2][5] |
| PHA-767491 | Average of 61 cell lines | 3170 | |
| TAK-931 (Simurosertib) | Broad range of cell lines | 30.2 - >10,000 (median 407.4) | |
| BMS-863233 (XL413) | H69-AR | 416,800 | [6] |
| H446-DDP | 681,300 | [6] | |
| NMS-1116354 | 99 cancer cell lines | <1000 |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of experimental findings. Below are the protocols for the key assays used to determine the activity of Cdc7 inhibitors.
Biochemical Assay: Cdc7 Kinase Activity
A standard in vitro kinase assay is employed to measure the direct inhibitory effect of compounds on Cdc7 kinase activity. The following is a representative protocol:
-
Reaction Setup: The kinase reaction is typically conducted in a 25 µL volume containing 40 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM dithiothreitol, 2–8 mM MgOAc, and 0.1 mM ATP.[5]
-
Substrate: A purified mouse MCM2-4-6-7 complex (0.1–0.5 µg) serves as the substrate for the kinase reaction.[5]
-
Radiolabeling: 5–10 µCi of [γ-32P]ATP is added to the reaction mixture to enable the detection of substrate phosphorylation.[5]
-
Incubation: The reaction is incubated at 30°C for 60 minutes.[5]
-
Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then dried and subjected to autoradiography to visualize and quantify the incorporation of the radiolabel into the MCM complex.
Note: The specific experimental conditions for this compound are detailed in patent WO2022055963A1.
Cell-Based Assay: Cell Proliferation
Cell proliferation assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. A common method is the Cell Counting Kit-8 (CCK-8) assay:
-
Cell Plating: Cancer cells (e.g., COLO205) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for a period of 4 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the Cdc7 inhibitor or a vehicle control (DMSO) and incubated for 72 hours.
-
CCK-8 Reagent Addition: Following the incubation period, CCK-8 reagent is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Data Acquisition: The optical density (OD) at 450 nm is measured using a microplate reader. The OD values are proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Mechanism of Action
To better understand the biological context of Cdc7 inhibition, the following diagrams illustrate the Cdc7 signaling pathway and a general workflow for inhibitor screening.
Caption: Cdc7 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Cdc7 Inhibitor Validation.
References
- 1. US20030228635A1 - Cell proliferation assays and methods - Google Patents [patents.google.com]
- 2. WO2016134308A1 - System and method of measuring cell viability and growth - Google Patents [patents.google.com]
- 3. US20230101747A1 - Cyclic compounds and methods of using same - Google Patents [patents.google.com]
- 4. france.promega.com [france.promega.com]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of Cdc7-IN-12 and siRNA knockdown of Cdc7
A Comparative Guide to Targeting Cdc7: Pharmacological Inhibition with Cdc7-IN-12 versus Genetic Knockdown with siRNA
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of the cell cycle, primarily known for its essential role in initiating DNA replication.[1][2][3] Acting in concert with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[4][5] This complex phosphorylates the minichromosome maintenance (MCM) protein complex, a crucial step for the firing of replication origins and the commencement of S phase.[1][2] Due to its heightened expression in various cancers and its link to tumor proliferation, Cdc7 has emerged as a promising target for cancer therapy.[1][3][6]
This guide provides a comparative analysis of two predominant methods used to investigate and inhibit Cdc7 function in a research setting: pharmacological inhibition using the small molecule this compound and genetic knockdown using small interfering RNA (siRNA). We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
The methods, while both aimed at disrupting Cdc7 function, operate at fundamentally different biological levels.
This compound: Direct Enzymatic Inhibition this compound is a small molecule inhibitor that functions by directly targeting the Cdc7 kinase enzyme. Like most kinase inhibitors, it is designed to bind to the active site of the kinase, competing with ATP.[3] This occupation of the active site prevents Cdc7 from phosphorylating its key substrates, most notably the MCM complex.[7] The result is a rapid and reversible cessation of Cdc7's enzymatic activity, leading to a halt in the initiation of DNA replication and subsequent cell cycle arrest.[3][8]
siRNA Knockdown: Silencing Gene Expression In contrast, siRNA-mediated knockdown of Cdc7 targets the process of protein production at the genetic level. This technique utilizes the cell's natural RNA interference (RNAi) pathway.[][10] A short, double-stranded RNA molecule, synthetically designed to be complementary to the Cdc7 mRNA sequence, is introduced into the cell.[10] This synthetic siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and degrades the target Cdc7 mRNA.[] The destruction of the messenger RNA prevents it from being translated into Cdc7 protein, leading to a gradual depletion of the kinase from the cell.[][10]
Comparative Overview
| Feature | This compound (Pharmacological Inhibition) | siRNA Knockdown (Genetic Inhibition) |
| Target | Cdc7 protein kinase activity | Cdc7 messenger RNA (mRNA) |
| Mechanism | Competitive binding at the ATP pocket, blocking substrate phosphorylation.[3] | RNA interference (RNAi) pathway leading to mRNA degradation.[] |
| Onset of Action | Rapid (minutes to hours), dependent on cell permeability and target binding. | Slow (24-72 hours), requires time for existing protein to be degraded.[11][12] |
| Duration of Effect | Transient and reversible; effect is lost upon washout of the compound. | Prolonged (several days), dependent on cell division rate and protein turnover.[] |
| Mode of Delivery | Added directly to cell culture media. | Requires transfection or electroporation to enter cells.[10][13] |
| Specificity | Can have off-target effects by inhibiting other kinases with similar ATP-binding sites. | Can have off-target effects by silencing unintended mRNAs with sequence similarity.[14] |
| Key Advantage | Excellent for studying acute effects of kinase activity loss and for temporal control. | Ideal for studying the cellular consequences of long-term protein depletion. |
| Key Disadvantage | Potential for off-target kinase effects. | Slower onset makes it unsuitable for studying rapid signaling events. |
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing either Cdc7 inhibitors or Cdc7 siRNA to demonstrate their effects on cell cycle progression and apoptosis.
Table 1: Effect of Cdc7 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| IMR-90 | Control siRNA | 59 | 14 | 26 | 1 | [15] |
| IMR-90 | Cdc7 siRNA | 85 | <2 | - | 5 | [11][15] |
| H69-AR (SCLC) | Vehicle | 55 | 30 | 15 | - | [6] |
| H69-AR (SCLC) | XL413 (Cdc7 inhibitor) | 65 | 30 | 5 | - | [6] |
| PANC-1 | Control siRNA | - | - | - | 0.7 | [12] |
| PANC-1 | Cdc7 siRNA | - | - | - | 45 | [12] |
| Capan-1 | Control siRNA | - | - | - | 3 | [12] |
| Capan-1 | Cdc7 siRNA | - | - | - | 51 | [12] |
Note: Data is compiled from different studies and experimental conditions may vary. SCLC: Small-Cell Lung Cancer.
Table 2: Effect of Cdc7 Inhibition on Apoptosis and Biomarkers
| Cell Line | Treatment | Apoptosis (% Annexin V+) | p-Mcm2 (Ser53) Levels | Cleaved PARP-1/Caspase-3 | Reference |
| PANC-1 | Control siRNA | 8 | Baseline | Not Detected | [12] |
| PANC-1 | Cdc7 siRNA | 75 | Undetectable | Detected | [12] |
| Capan-1 | Control siRNA | 11 | Baseline | Not Detected | [12] |
| Capan-1 | Cdc7 siRNA | 64 | Undetectable | Detected | [12] |
| H69-AR | Control siRNA | - | Baseline | - | [6] |
| H69-AR | Cdc7 siRNA | - | Significantly Reduced | - | [6] |
| IMR-90 | Control siRNA | - | Baseline | Not Detected | [15] |
| IMR-90 | Cdc7 siRNA | - | Undetectable | Not Detected | [15] |
Note: The absence of apoptosis markers in normal IMR-90 fibroblasts after Cdc7 depletion suggests a G1 arrest, whereas in cancer cells, it leads to apoptosis.[12][15]
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and experimental processes, the following diagrams are provided.
Caption: The Cdc7/Dbf4 kinase complex phosphorylates MCM proteins to initiate DNA replication.
Caption: Mechanisms of Cdc7 inhibition by a small molecule inhibitor versus siRNA knockdown.
Experimental Protocols
Below are generalized protocols for performing experiments with a Cdc7 inhibitor and siRNA.
Protocol 1: Pharmacological Inhibition of Cdc7
-
Cell Seeding: Plate cells (e.g., HeLa, PANC-1) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the Cdc7 inhibitor (e.g., 10 mM in DMSO). Just before use, dilute the stock to the desired final concentration (e.g., 1-10 µM) in pre-warmed complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Harvesting and Analysis:
-
Western Blot: Lyse cells to extract total protein. Perform SDS-PAGE and Western blotting using antibodies against p-Mcm2 (Ser53), total Mcm2, total Cdc7, and apoptosis markers like cleaved PARP-1. Use a loading control like β-actin.
-
Flow Cytometry: Harvest cells, fix them in 70% ethanol, and stain with propidium iodide (PI). Analyze the cell cycle distribution using a flow cytometer. For apoptosis, use an Annexin V/PI staining kit on live cells.
-
Protocol 2: siRNA-Mediated Knockdown of Cdc7
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the Cdc7 siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 10-50 nM) in an appropriate volume of serum-free, antibiotic-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free, antibiotic-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time depends on the target's protein turnover rate.[16]
-
Confirmation of Knockdown and Analysis:
-
qPCR: At 48 hours post-transfection, harvest a subset of cells to extract RNA. Perform quantitative real-time PCR (qPCR) to confirm the reduction in Cdc7 mRNA levels relative to a housekeeping gene and the non-targeting control.[13]
-
Western Blot: At 72 hours post-transfection, lyse the remaining cells and perform Western blotting to confirm the reduction in Cdc7 protein levels.
-
Phenotypic Analysis: Perform cell cycle analysis, apoptosis assays, or other functional assays as described in Protocol 1.
-
Caption: Comparative workflow for analyzing the effects of Cdc7 inhibitor vs. siRNA.
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition with molecules like this compound and genetic knockdown via siRNA are powerful techniques for dissecting the function of Cdc7. The choice between them depends largely on the specific research question.
-
Choose a Cdc7 inhibitor for experiments requiring acute and reversible inhibition. This method is ideal for studying the immediate consequences of lost kinase activity, for precise timing of inhibition within the cell cycle, and for applications where a transient effect is desired.
-
Choose siRNA knockdown for studies focused on the cellular outcomes of sustained protein loss. This approach is better suited for long-term experiments and for validating that a phenotype is due to the absence of the protein itself, rather than just its enzymatic activity.
By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can design more precise experiments to unravel the complex roles of Cdc7 in cell biology and disease.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular architecture of the DNA replication origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 14. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Benchmarking Cdc7-IN-12 Against Standard Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cdc7 inhibitors, represented by the well-characterized compound TAK-931 (a close analog of Cdc7-IN-12), against standard-of-care cancer therapies. The information is supported by preclinical data to aid in the evaluation of Cdc7 inhibition as a promising anti-cancer strategy.
Mechanism of Action: A Tale of Two Strategies
Standard cancer therapies, such as chemotherapy, often work by inducing widespread DNA damage or interfering with microtubule function, affecting all rapidly dividing cells. In contrast, Cdc7 inhibitors offer a more targeted approach by selectively inhibiting the Cell Division Cycle 7 (Cdc7) kinase.
Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate components of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[1] By inhibiting Cdc7, compounds like this compound and TAK-931 prevent the initiation of DNA replication, leading to replication stress and subsequent cell death, particularly in cancer cells that are often more dependent on efficient DNA replication for their rapid proliferation.[2]
Signaling Pathway of Cdc7 in DNA Replication Initiation
Caption: Cdc7 kinase signaling pathway in DNA replication initiation.
Comparative Efficacy: In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the Cdc7 inhibitor TAK-931 and standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Colorectal Cancer (HCT116 Cell Line)
| Compound | Drug Class | IC50 (µM) |
| TAK-931 | Cdc7 Inhibitor | ~0.085[3][4] |
| Doxorubicin | Anthracycline | 0.96[1] - 1.9[5] |
Table 2: Ovarian Cancer (A2780 Cell Line)
| Compound | Drug Class | IC50 (µM) |
| TAK-931 | Cdc7 Inhibitor | Data not available for A2780, but shows broad activity[6] |
| Cisplatin | Platinum Compound | 3.25 - 6.84 |
Table 3: Pancreatic Cancer (PANC-1 Cell Line)
| Compound | Drug Class | IC50 (µM) |
| TAK-931 | Cdc7 Inhibitor | >1[3][6] |
| Gemcitabine | Antimetabolite | 0.048[7] |
Comparative Efficacy: In Vivo Data
In vivo studies using xenograft models in mice provide crucial information on the anti-tumor activity of a compound in a living organism.
Table 4: In Vivo Efficacy of TAK-931 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Antitumor Effect |
| Colorectal Cancer | COLO205 | TAK-931 (oral, twice daily for 14 days) | Significant tumor growth inhibition[8][9] |
| Pancreatic Cancer | PHTX-249Pa (PDX) | TAK-931 (oral, intermittent) | Significant tumor growth inhibition[9] |
| Ovarian Cancer | - | TAK-931 | Shown to have in vivo efficacy[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical drug evaluation.
Cell Viability (MTT) Assay
This assay determines the concentration of a drug that is required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., HCT116, A2780, PANC-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, doxorubicin).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10][11]
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[11] A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Mouse Xenograft Model for In Vivo Efficacy
This model assesses the anti-tumor activity of a drug on tumors grown in immunocompromised mice.
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.[14]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, Cdc7 inhibitor, standard chemotherapy). Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[13]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Western Blot for Pharmacodynamic Markers
Western blotting is used to detect the levels of specific proteins to confirm the mechanism of action of the drug. For Cdc7 inhibitors, a key pharmacodynamic marker is the phosphorylation of its substrate, MCM2 (pMCM2).
-
Sample Preparation: Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[16]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-pMCM2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[19]
Logical Flow for Benchmarking
References
- 1. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased uptake of doxorubicin by cells undergoing heat stress does not explain its synergistic cytotoxicity with hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 14. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cdc7-IN-12
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Cdc7-IN-12, a kinase inhibitor used in research, requires careful disposal procedures due to its potential biological activity. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Quantitative Safety Data Summary
| Hazard Characteristic | Defining Criteria | General Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizers.[1] | Ethanol, acetone, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1] | Hydrochloric acid, sodium hydroxide |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases.[1] | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Harmful or fatal when ingested or absorbed; meets specific concentration levels in a toxicity test.[1] | Heavy metals, pesticides, many organic compounds |
Experimental Protocol: Waste Characterization and Segregation
The initial and most critical step in proper chemical disposal is the accurate characterization and segregation of the waste. This protocol outlines the necessary procedures to be followed in the laboratory.
Methodology:
-
Assume Hazardous Nature: In the absence of a specific SDS for this compound, treat the compound and any materials contaminated with it as hazardous waste.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and hazardous waste management guidelines. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, empty vials) from liquid waste (e.g., unused solutions, solvents).
-
Keep halogenated and non-halogenated solvent wastes separate.[2]
-
Ensure incompatible chemicals are not stored together. For instance, keep acids separate from bases and oxidizers away from organic materials.[3]
-
-
Container Selection:
-
Use only appropriate, chemically compatible containers for waste storage. Plastic containers are often preferred.[1]
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, leak-proof closure.[4]
-
The original container may be used for disposal if it is intact and can be securely sealed.[3]
-
Step-by-Step Disposal Procedures
1. Waste Accumulation:
-
Designated Area: Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][3] This area should be clearly marked.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4] The label should also include:
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1] Do not overfill containers; a good practice is to fill them to no more than 75% capacity.
2. Request for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for a period approaching your institution's limit (often six to twelve months), contact your institution's EHS or hazardous waste management office to arrange for a pickup.[1][2]
-
Provide Information: Be prepared to provide the information from the waste label to the EHS personnel.
3. Decontamination of Laboratory Equipment:
-
Surfaces and Equipment: Thoroughly decontaminate all laboratory surfaces, glassware, and equipment that have come into contact with this compound. Use an appropriate cleaning and disinfection procedure as outlined in your laboratory's standard operating procedures.
-
Personal Protective Equipment (PPE): Dispose of all used PPE, such as gloves and lab coats, as solid hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Cdc7-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cdc7-IN-12, a kinase inhibitor. The following procedural steps are based on established safety protocols for hazardous chemical compounds and should be strictly adhered to in a laboratory setting.
This compound is a potent cell division cycle 7 (Cdc7) kinase inhibitor.[1][2] Cdc7 kinase plays a critical role in the initiation of DNA replication and is a target for cancer therapy.[1][2][3] As with many kinase inhibitors used in research, particularly those with anti-tumor activity, this compound should be handled with care, treating it as a potentially hazardous or cytotoxic substance.[4] This product is intended for research use only.[5]
Personal Protective Equipment (PPE) Requirements
A comprehensive assessment of potential hazards is necessary to ensure the appropriate selection and use of PPE.[6] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Body Protection | Laboratory Coat (flame-resistant recommended) | Protects skin and personal clothing from splashes and spills.[6][7][8][9] |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | Prevents skin contact with the chemical.[6][8] Immediately remove and replace if contaminated.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Shields eyes from chemical splashes, dust, or debris.[6][8] |
| Face Shield | To be worn in addition to safety glasses or goggles during activities with a high risk of splashing.[6][8] | |
| Foot Protection | Closed-Toe Shoes | Prevents foot injuries from spills or dropped objects.[6][8][9] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound to avoid inhalation of powder. Necessary in poorly ventilated areas.[8] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.
References
- 1. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
